N-benzyl-N-methylthiourea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGECWZHYDMFANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501551 | |
| Record name | N-Benzyl-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53393-11-6 | |
| Record name | N-Benzyl-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-benzyl-N-methylthiourea (CAS: 53393-11-6)
Disclaimer: N-benzyl-N-methylthiourea is a chemical compound for which extensive experimental data is not widely available in public-domain scientific literature. This guide provides fundamental information and a detailed, proposed synthesis protocol based on established chemical principles for structurally related thiourea derivatives. The physical, chemical, and biological properties presented herein are largely predicted or based on general characteristics of the thiourea class of compounds. Researchers should validate all properties and protocols through experimental work.
Introduction
This compound, with the CAS number 53393-11-6, is an organic compound belonging to the thiourea family.[1][2] Thioureas are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. They are thio-analogs of ureas. The structure of this compound features a thiocarbonyl group bonded to a secondary amine (N-methylbenzylamine) and a primary amine group (-NH₂). While specific applications for this particular compound are not well-documented, the broader class of thiourea derivatives is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[3] Thiourea derivatives have been explored for their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 53393-11-6 | [1][2] |
| Molecular Formula | C₉H₁₂N₂S | [1][2] |
| Molecular Weight | 180.27 g/mol | [1] |
| Appearance | Solid (predicted) | [4] |
| SMILES | CN(Cc1ccccc1)C(N)=S | [5] |
| InChI | 1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | [4] |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of N,N-disubstituted and trisubstituted thioureas is well-established in organic chemistry. A common and reliable method involves the reaction of a corresponding isothiocyanate with an amine. For this compound, a logical approach is the reaction of benzyl isothiocyanate with methylamine. An alternative, though less common for this specific product, would be the reaction of N-benzyl-N-methylamine with a thiocarbonyl transfer reagent.
The following protocol details a plausible two-step synthesis starting from benzylamine.
Overall Synthesis Workflow
The proposed synthesis proceeds in two main stages: first, the conversion of benzylamine to benzyl isothiocyanate, followed by the reaction of the isothiocyanate intermediate with methylamine to yield the final product.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol
Warning: This protocol involves hazardous chemicals. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Benzyl Isothiocyanate from Benzylamine
This procedure is adapted from general methods for converting primary amines to isothiocyanates using carbon disulfide.[6]
-
Reagents and Materials:
-
Benzylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane, add carbon disulfide (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. During this time, the dithiocarbamate salt will form.
-
Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the dithiocarbamate intermediate is consumed.
-
Upon completion, quench the reaction by washing with water and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude benzyl isothiocyanate can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
-
Step 2: Synthesis of this compound
This procedure is based on the general reaction of isothiocyanates with amines to form thioureas.[4][7]
-
Reagents and Materials:
-
Benzyl isothiocyanate (from Step 1)
-
Methylamine solution (e.g., 40% in water, or 2M in THF or ethanol)
-
Ethanol
-
Round-bottom flask, magnetic stirrer
-
Ice water for precipitation/crystallization
-
-
Procedure:
-
Dissolve the crude or purified benzyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.
-
To the stirred solution, add the methylamine solution (1.1 eq) dropwise at room temperature. The reaction is often exothermic; an ice bath can be used to maintain the temperature if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the isothiocyanate starting material by TLC.
-
Upon completion, the product may precipitate directly from the solution. If not, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been found, the thiourea scaffold is a known "pharmacophore" present in a variety of biologically active molecules.[3] Derivatives have been investigated for a range of activities, including as inhibitors of enzymes like protein kinases, topoisomerases, and carbonic anhydrase.[3] For example, certain N-benzyl-N'-phenylthiourea derivatives have been synthesized and evaluated as potential EGFR and HER-2 kinase inhibitors for anticancer applications.[3]
Should this compound be investigated as a kinase inhibitor, a hypothetical signaling pathway it might modulate is shown below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound (CAS 53393-11-6) is a sparsely documented compound. This guide provides a foundational understanding of its chemical nature and outlines a robust, albeit theoretical, protocol for its synthesis based on well-established organic chemistry principles. The potential for biological activity, inferred from related thiourea structures, suggests that this compound could be a target for future investigation by researchers in drug discovery and medicinal chemistry. All data and protocols should be approached with the understanding that experimental verification is essential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US3090810A - Benzyl thioureas - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Molecular Structure of N-benzyl-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methylthiourea is a disubstituted thiourea derivative with the chemical formula C₉H₁₂N₂S. Thioureas are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. This functional group is a key pharmacophore in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] The structural and electronic properties of the thiourea moiety, particularly its ability to act as a hydrogen bond donor and acceptor, and to chelate metal ions, are crucial for its biological function.[3] The presence of both a benzyl and a methyl group on one of the nitrogen atoms of the thiourea core in this compound is expected to influence its lipophilicity, steric profile, and ultimately its interaction with biological targets. This guide provides a comprehensive overview of its predicted molecular structure, spectroscopic characteristics, a plausible synthesis protocol, and potential areas of biological investigation.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is substituted with a benzyl group and a methyl group, while the other nitrogen is part of a primary amine.
Below is a diagram illustrating the molecular structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂N₂S |
| Molecular Weight | 180.27 g/mol |
| CAS Number | 53393-11-6 |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |
Predicted Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound, based on known chemical shifts and characteristic vibrational frequencies of similar molecules.[4][5][6][7][8][9]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 6.0 - 7.0 | br s | 2H | NH₂ protons |
| ~ 4.80 | s | 2H | Benzyl CH₂ protons |
| ~ 3.10 | s | 3H | Methyl (CH₃) protons |
Note: The NH₂ protons are expected to be broad and their chemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 183 | C=S (thiocarbonyl) |
| ~ 136 | Quaternary aromatic carbon |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 55 | Benzyl CH₂ |
| ~ 38 | Methyl CH₃ |
Predicted IR Data (KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| ~ 1600 | Medium | Aromatic C=C stretching |
| ~ 1550 | Strong | C-N stretching coupled with N-H bending |
| ~ 1350 | Strong | C=S stretching |
| ~ 700 and ~750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Experimental Protocols
Proposed Synthesis of this compound
A common and effective method for the synthesis of N,N-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[10][11][12][13] For this compound, a plausible route is the reaction of benzyl isothiocyanate with methylamine. An alternative, and often more convenient laboratory synthesis, involves the reaction of N-methylbenzylamine with a source of thiocarbonyl, such as thiophosgene or by reacting the amine with carbon disulfide followed by a coupling agent. A widely used method for unsymmetrical thioureas is the reaction of an amine with an isothiocyanate.[10][14]
The following diagram outlines a proposed synthetic workflow.
Materials:
-
N-Methylbenzylamine (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of N-methylbenzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The obtained data should be compared with the predicted values in Section 3.
Potential Biological Activity and Signaling Pathways
Thiourea derivatives are known to interact with a variety of biological targets. Given the structural similarity to other biologically active thioureas, this compound could be a candidate for investigation in several therapeutic areas. For instance, many N-benzyl-N'-substituted thiourea analogs have been explored as potential anticancer agents, often targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[15]
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for anticancer drug discovery.
Inhibition of EGFR by small molecules often occurs at the intracellular tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival. The N-benzyl and N-methyl substituents of the target molecule could potentially interact with hydrophobic pockets within the ATP-binding site of the EGFR kinase domain.
Conclusion
While direct experimental data on this compound is scarce, this technical guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of thiourea derivatives. The predicted spectroscopic data and the detailed synthesis protocol offer a solid starting point for researchers interested in exploring this compound. Furthermore, the suggested link to EGFR signaling highlights a potential avenue for drug discovery efforts, positioning this compound as a compound of interest for further investigation in oncology and other therapeutic areas where thiourea derivatives have shown promise. Future studies are warranted to validate these predictions and to fully elucidate the molecular structure and biological activity of this compound.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. rsc.org [rsc.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
N-benzyl-N-methylthiourea chemical formula C9H12N2S
An in-depth analysis of N-benzyl-N-methylthiourea (C₉H₁₂N₂S), a compound situated within the broader, pharmacologically significant class of thiourea derivatives. While specific research on this compound is limited, this guide synthesizes available data on its properties and contextualizes its potential applications by examining closely related analogues and the general biological activities of thiourea compounds. This document is intended for researchers, scientists, and professionals in drug development, providing a technical overview of its chemical nature, plausible synthesis, and inferred biological significance.
Section 1: Chemical and Physical Properties
This compound is an organic compound featuring a thiourea core substituted with both a benzyl and a methyl group on one of its nitrogen atoms. The structural and physical properties are foundational to its chemical behavior and potential biological interactions.
| Property | Data | Reference |
| Molecular Formula | C₉H₁₂N₂S | [1] |
| Molecular Weight | 180.27 g/mol | [1] |
| Physical Form | Solid | [2] |
| CAS Number | 53393-11-6 | [1] |
| SMILES String | CN(Cc1ccccc1)C(N)=S | [2] |
| InChI Key | VGECWZHYDMFANY-UHFFFAOYSA-N | [2] |
| Predicted Boiling Point | 281.7±33.0 °C (for isomer 1-benzyl-3-methyl-2-thiourea) | |
| Predicted Density | 1.117±0.06 g/cm³ (for isomer 1-benzyl-3-methyl-2-thiourea) | |
| Predicted pKa | 14.54±0.70 (for isomer 1-benzyl-3-methyl-2-thiourea) |
Section 2: Synthesis Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a general and reliable method can be extrapolated from standard organic synthesis procedures for analogous di- and tri-substituted thioureas.[3]
General Experimental Protocol: Synthesis via Isothiocyanate Reaction
This protocol describes a plausible method for synthesizing this compound.
-
Reactant Preparation : N-benzylmethylamine is used as the starting amine. Methyl isothiocyanate serves as the source of the thiocarbonyl group.
-
Reaction Setup : A round-bottom flask is charged with N-benzylmethylamine, dissolved in a suitable aprotic solvent such as ethanol or tetrahydrofuran (THF). The flask is equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Isothiocyanate : An equimolar amount of methyl isothiocyanate is added dropwise to the amine solution at room temperature. The reaction is typically exothermic. To control the reaction rate, the flask may be cooled in an ice bath.[3]
-
Reaction and Monitoring : The mixture is stirred at room temperature for several hours (typically 2-4 hours) until the reaction is complete. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Product Isolation : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound product.[3]
-
Characterization : The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Section 3: Biological Activity and Mechanism of Action
Direct studies on the biological effects of this compound are scarce. However, the broader class of thiourea derivatives is known for a wide range of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[4][5]
Anticancer Potential: Inhibition of EGFR and HER-2 Signaling
Of particular relevance is the demonstrated activity of N-benzyl-N-aryl thiourea analogues as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[6][7] These receptors are key components of the RAF signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[6] Thiourea derivatives can act as tyrosine kinase inhibitors, blocking the intracellular signaling cascade that promotes tumor growth.
The table below summarizes the inhibitory activity of a closely related N-benzyl-N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea (Compound 7b from a study by Li et al.), which highlights the potential of this structural class.[7]
| Compound Target/Assay | IC₅₀ Value (μM) | Biological Effect | Reference |
| EGFR Kinase | 0.08 | Inhibition of Epidermal Growth Factor Receptor | [7] |
| HER-2 Kinase | 0.35 | Inhibition of Human Epidermal Growth Factor Receptor 2 | [7] |
| MCF-7 Cell Line | 0.11 | Anti-proliferative activity against human breast cancer cells | [6][7] |
Based on these findings, it is plausible that this compound could exhibit similar inhibitory effects on these critical cancer-related signaling pathways.
Section 4: Conclusion
This compound, with the chemical formula C₉H₁₂N₂S, is a member of the versatile thiourea family of compounds. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogues provides a strong basis for inferring its properties and potential biological activities. Its synthesis is achievable through established methods, and its structural similarity to known EGFR and HER-2 inhibitors suggests a promising potential for investigation in anticancer drug discovery programs. Further research is required to isolate, characterize, and evaluate the specific biological profile of this compound to validate these hypotheses.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound AldrichCPR 53393-11-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N-benzyl-N-methylthiourea: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-N-methylthiourea, a member of the thiourea class of compounds, holds significant interest within the scientific community, particularly in the realm of medicinal chemistry. Thiourea derivatives are recognized for their diverse biological activities, including potential applications as anticancer agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for the synthesis of related thiourea compounds, and an exploration of its potential role as an inhibitor of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related analogs to provide a representative understanding of its characteristics and potential applications.
Core Properties of this compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂S | [1] |
| Molecular Weight | 180.27 g/mol | [1] |
| Physical Form | Solid | [2] |
| CAS Number | 53393-11-6 | [1][3] |
| IUPAC Name | 1-benzyl-1-methylthiourea | |
| Synonyms | This compound, Thiourea, N-methyl-N-(phenylmethyl)- | [3] |
| SMILES String | CN(Cc1ccccc1)C(N)=S | [2] |
| InChI Key | VGECWZHYDMFANY-UHFFFAOYSA-N | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Note: It is important to distinguish this compound (CAS 53393-11-6) from its isomer, 1-benzyl-3-methyl-2-thiourea (CAS 2740-94-5), for which a melting point of 74 °C has been reported.[4]
Synthesis and Characterization: Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general and robust method for the preparation of unsymmetrical thioureas can be adapted. The following protocol is based on the reaction of an isothiocyanate with an amine.
General Synthesis Protocol for Unsymmetrical Thioureas
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas, which can be adapted for the synthesis of this compound.
Reaction Scheme:
Materials:
-
Benzyl isothiocyanate
-
N-methylamine (or a suitable precursor)
-
Anhydrous solvent (e.g., ethanol, methanol, or dichloromethane)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve benzyl isothiocyanate (1.0 equivalent) in the anhydrous solvent in a reaction vessel equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-methylamine (1.0-1.2 equivalents) in the same solvent to the stirred isothiocyanate solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the synthesis of this compound.
Characterization of Thiourea Derivatives
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Below are the expected spectral characteristics based on the analysis of related compounds.
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), the N-methyl protons, and the N-H protons. |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the N-methyl group, and the thiocarbonyl (C=S) group. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching, and C-N stretching. |
Specific spectral data for this compound is not currently available. The table provides a general expectation based on the functional groups present in the molecule.
Biological Activity and Signaling Pathways
Thiourea derivatives have emerged as a promising class of compounds in drug discovery, with a number of studies highlighting their potential as anticancer agents.[5] A significant mechanism of action for some thiourea derivatives is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).
EGFR Inhibition by Thiourea Derivatives
Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a key strategy in cancer therapy. Several studies have demonstrated that thiourea derivatives can act as EGFR inhibitors. For instance, the N-substituted thiourea derivative, DC27, has been shown to inhibit cell proliferation in human lung carcinoma cell lines, induce G0/G1 cell cycle arrest, and promote apoptosis.[6] Mechanistically, DC27 was found to reduce the tyrosine phosphorylation of EGFR and inhibit the activation of its downstream signaling effectors, Erk1/2 and AKT.[6]
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways.
One of the major pathways activated by EGFR is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation. Another critical downstream cascade is the PI3K-AKT pathway, which plays a central role in promoting cell survival and inhibiting apoptosis. The inhibition of EGFR by compounds like this compound would be expected to disrupt these signaling cascades, leading to anticancer effects.
Visualizing the Inhibition of the EGFR Signaling Pathway
The following diagram illustrates the general mechanism of EGFR signaling and the point of inhibition by a thiourea derivative.
Conclusion and Future Directions
This compound represents a molecule of interest within the broader class of biologically active thiourea derivatives. While specific experimental data on its physical, chemical, and biological properties are currently limited, the established activities of structurally related compounds suggest its potential as an inhibitor of key cellular signaling pathways, such as the EGFR cascade. This guide provides a foundational understanding based on available information and established methodologies.
Future research should focus on the definitive synthesis and purification of this compound to enable comprehensive characterization of its physicochemical properties. Subsequent in-vitro and in-vivo studies are warranted to elucidate its specific biological activities, including its potency and selectivity as an EGFR inhibitor, and to explore its potential as a therapeutic agent in oncology and other disease areas. Detailed structure-activity relationship (SAR) studies would also be invaluable in optimizing the design of more potent and selective thiourea-based inhibitors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound AldrichCPR 53393-11-6 [sigmaaldrich.com]
- 3. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]
- 4. 1-BENZYL-3-METHYL-2-THIOUREA - Safety Data Sheet [chemicalbook.com]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
N-benzyl-N-methylthiourea: A Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methylthiourea is a disubstituted thiourea derivative that has garnered attention within medicinal chemistry primarily as a scaffold for the development of potent kinase inhibitors. While the core molecule itself has limited reported biological activity, its derivatives have shown significant promise, particularly as inhibitors of key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and the biological context of this compound, with a focus on the therapeutic potential of its derivatives.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Source |
| CAS Number | 53393-11-6 | [1][2] |
| Molecular Formula | C₉H₁₂N₂S | [2] |
| Molecular Weight | 180.27 g/mol | [2] |
| Appearance | Solid | |
| SMILES | CN(Cc1ccccc1)C(N)=S | |
| InChI Key | VGECWZHYDMFANY-UHFFFAOYSA-N |
Note: Some properties are sourced from chemical supplier databases and may not be independently verified in peer-reviewed literature.
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a well-established route for the preparation of N,N-disubstituted thioureas: the reaction of an isothiocyanate with a primary or secondary amine. While a specific detailed protocol for this compound is not extensively documented in peer-reviewed literature, a general and reliable method can be adapted.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from general procedures for the synthesis of alkyl thioureas.[3]
Materials:
-
N-methylbenzylamine
-
Benzyl isothiocyanate
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Hexane and Ethyl Acetate (for chromatography, if needed)
-
Ethanol (for recrystallization, if needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, depending on reactivity)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve N-methylbenzylamine (1.0 equivalent) in anhydrous THF.
-
To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of starting materials), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the purified product and dry it under vacuum.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Biological Activity and Therapeutic Potential of Derivatives
While there is a notable lack of published quantitative data on the biological activity of this compound itself, numerous studies have highlighted the significant anticancer properties of its derivatives. These derivatives often feature substitutions on the benzyl and/or the second nitrogen atom of the thiourea moiety.
The primary mechanism of action for many of these active derivatives is the inhibition of the tyrosine kinase activity of EGFR and HER-2.[4][5][6] Overexpression or mutation of these receptors is a key driver in the proliferation of various cancer cell types.
Quantitative Data for this compound Derivatives
The following table summarizes the in vitro inhibitory activities of some potent N-benzylthiourea derivatives against EGFR, HER-2, and cancer cell lines. It is crucial to note that this data is for derivatives and not for the core this compound compound.
| Compound/Derivative | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | EGFR | - | MCF-7 | - | [5] |
| HER-2 | - | ||||
| Compound 7b (a N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivative) | EGFR | 0.08 | MCF-7 | - | [5] |
| HER-2 | 0.35 | ||||
| Compound DC27 (a N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative) | - | - | Lung Carcinoma Cell Lines | 2.5-12.9 | [4] |
Note: A dash (-) indicates that the specific data was not provided in the cited source.
Signaling Pathways
The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit the EGFR/HER-2 signaling pathway. This pathway is critical for cell growth, proliferation, and survival.
EGFR/HER-2 Signaling Pathway
Caption: Inhibition of the EGFR/HER-2 signaling cascade by this compound derivatives.
Upon binding of a growth factor like EGF, EGFR and HER-2 form dimers and activate their intracellular tyrosine kinase domains through autophosphorylation. This triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Potent derivatives of this compound act as inhibitors of the EGFR and HER-2 tyrosine kinases, thereby blocking these downstream signals and exerting their anticancer effects.[4]
Conclusion
This compound serves as a valuable and synthetically accessible scaffold in drug discovery. While the core compound itself lacks significant reported biological activity, its derivatives have demonstrated potent inhibition of the EGFR and HER-2 tyrosine kinases, highlighting their potential as anticancer agents. Further research into the structure-activity relationships of this compound derivatives could lead to the development of novel and effective therapeutics for a range of cancers driven by aberrant EGFR and HER-2 signaling. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this chemical class.
References
- 1. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl-N-methylthiourea: A Technical Guide to its Discovery and Synthesis
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-benzyl-N-methylthiourea. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthesis, detailed experimental protocols, and the broader significance of thiourea derivatives in medicinal chemistry.
Introduction and Historical Context
The discovery of this compound is not marked by a singular, seminal publication but rather is understood within the broader historical development of thiourea chemistry. The synthesis of thioureas, a class of organosulfur compounds, has been a fundamental pursuit in organic chemistry for over a century. The most established and versatile method for preparing N-substituted thioureas is the reaction between an isothiocyanate and an amine. This reaction is known for its efficiency and high yields.
Given the straightforward nature of this synthetic route, it is highly probable that this compound was first synthesized as part of systematic studies on the reactivity of isothiocyanates with various amines. While a specific date of discovery is not documented in the available literature, the compound's Chemical Abstracts Service (CAS) number, 53393-11-6, suggests its formal registration occurred in the latter half of the 20th century. The primary motivation for its synthesis likely stemmed from the exploration of the chemical space of N,N-disubstituted thioureas and their potential applications, which have since expanded significantly, particularly in the realm of medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂S |
| Molecular Weight | 180.27 g/mol |
| CAS Number | 53393-11-6 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
Synthesis of this compound
The most plausible and historically consistent method for the initial synthesis of this compound involves the reaction of an isothiocyanate with a secondary amine. Two primary pathways exist for this synthesis, as illustrated in the workflow below.
General Synthetic Pathways
The synthesis can be achieved through two equivalent routes:
-
Route A: Reaction of benzyl isothiocyanate with methylamine.
-
Route B: Reaction of methyl isothiocyanate with N-methylbenzylamine.
Both routes are based on the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.
Caption: Synthetic routes to this compound.
Detailed Experimental Protocol (Hypothetical Reconstruction)
The following protocol is a detailed, reconstructed methodology for the synthesis of this compound based on established procedures for analogous compounds. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Reaction: Synthesis of this compound via the reaction of benzyl isothiocyanate and methylamine (Route A).
Materials:
-
Benzyl isothiocyanate
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Ethanol (or other suitable solvent)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium bicarbonate solution (for workup, if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and crystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzyl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol.
-
Amine Addition: While stirring the solution at room temperature, slowly add a solution of methylamine (1.0-1.2 equivalents). If using methylamine gas, it can be bubbled through the solution. The reaction is typically exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within a few hours at room temperature. Gentle heating under reflux may be employed to drive the reaction to completion if necessary.
-
Workup:
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in dichloromethane.
-
The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Role in Medicinal Chemistry and Drug Development
While specific biological activities of this compound are not extensively detailed in the provided search results, the broader class of thiourea derivatives has emerged as a significant scaffold in drug discovery. Numerous studies have highlighted their potential as potent inhibitors of various enzymes and receptors.
Notably, more complex N-benzylthiourea derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. These kinases are crucial in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. The thiourea moiety can participate in key hydrogen bonding interactions within the ATP-binding site of these kinases, contributing to their inhibitory activity.
The general workflow for identifying and developing such kinase inhibitors is depicted below.
Caption: Drug discovery workflow for thiourea derivatives.
Conclusion
This compound represents a fundamental structure within the vast family of thiourea derivatives. While its specific discovery is not a landmark event in the history of chemistry, its synthesis is a classic example of the robust and reliable reaction between isothiocyanates and amines. The true significance of this compound and its analogs lies in the foundation they provide for the development of more complex molecules with significant biological activities, particularly in the field of oncology. This technical guide serves as a valuable resource for understanding the historical context, synthesis, and potential applications of this important class of molecules.
N-Benzyl-N-Methylthiourea Analogs and Derivatives: A Technical Guide to Synthesis, Bioactivity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the structural analogs and derivatives of N-benzyl-N-methylthiourea, with a primary focus on N,N'-disubstituted thioureas. It covers common synthetic methodologies, explores their significant anticancer and antimicrobial activities through quantitative data, and elucidates the structure-activity relationships (SAR) that govern their potency. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of synthetic workflows and biological mechanisms to facilitate a deeper understanding for researchers in the field.
Introduction
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analog of urea. Its core structure can be readily modified, leading to a vast library of mono-, di-, tri-, and tetra-substituted derivatives.[1] N,N'-disubstituted thioureas, particularly those incorporating aryl and benzyl moieties, have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.[2][3][4] The presence of the thiocarbonyl group (C=S) and the adjacent nitrogen atoms allows these molecules to act as effective hydrogen bond donors and acceptors, facilitating interactions with various biological targets.[5]
This guide focuses on the chemical space surrounding this compound, exploring how structural modifications influence biological outcomes. While data on this specific compound is limited, extensive research on its close analogs provides a robust framework for understanding its potential and for designing novel therapeutic agents.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The synthesis of N,N'-disubstituted thiourea derivatives is typically straightforward and efficient. The most common method involves the reaction of an isothiocyanate with a primary or secondary amine. This nucleophilic addition reaction is often carried out at room temperature in a suitable solvent like dichloromethane, dioxane, or acetone.[6][7]
Another prevalent strategy begins with the generation of an acyl isothiocyanate in situ. This is achieved by reacting an acid chloride with a thiocyanate salt (e.g., ammonium or potassium thiocyanate). The resulting reactive isothiocyanate is then immediately treated with a desired amine to yield the N-acyl thiourea derivative.[8]
Below is a generalized workflow for the synthesis of N,N'-disubstituted thioureas from an amine and an isothiocyanate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of N-benzyl-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for N-benzyl-N-methylthiourea and structurally related compounds. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. All handling and experimental procedures should be conducted with extreme caution, under the supervision of qualified personnel, and in accordance with all applicable safety regulations. A thorough risk assessment should be performed before any use.
Introduction
This compound is a disubstituted thiourea derivative with potential applications in medicinal chemistry and drug discovery. The thiourea moiety is a versatile pharmacophore known to impart a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Notably, several thiourea derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). This guide provides a comprehensive overview of the available safety information, handling procedures, and potential biological context for this compound to aid researchers in its safe and effective use.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes available information and data for a closely related compound, N-methylthiourea, for comparison.
| Property | This compound | N-methylthiourea (for comparison) |
| CAS Number | 53393-11-6[1] | 598-52-7[2] |
| Molecular Formula | C₉H₁₂N₂S[1] | C₂H₆N₂S[2] |
| Molecular Weight | 180.27 g/mol [1] | 90.15 g/mol [2] |
| Appearance | Solid (form not specified) | Off-white crystalline powder[3] |
| Melting Point | Not available | 118 - 123 °C[3] |
| Boiling Point | Not available | Not available[3] |
| Solubility | Not available | Soluble in water (data not specified) |
| pKa | Not available | Not available |
Toxicological Information
Specific toxicological data for this compound, such as LD50 values, have not been fully investigated. However, data from related thiourea compounds indicate potential hazards. The following table summarizes the known hazards of related compounds, which should be considered as potential risks for this compound until specific data becomes available.
| Hazard | N-methylthiourea | N,N'-Diethylthiourea | Phenylthiourea | General Thiourea Hazards |
| Acute Oral Toxicity | Category 3: Toxic if swallowed.[3] | Category 4: Harmful if swallowed. | Category 1: Fatal if swallowed.[4] | Harmful or fatal if swallowed.[5] |
| Skin Corrosion/Irritation | Not classified, but skin contact should be avoided. | May cause an allergic skin reaction. | May cause an allergic skin reaction.[5] | May cause skin irritation and sensitization. |
| Serious Eye Damage/Irritation | Not classified, but eye contact should be avoided. | Causes serious eye damage. | May cause eye irritation. | Can cause eye irritation. |
| Reproductive Toxicity | Suspected of damaging the unborn child.[3] | Not classified. | Not classified. | Possible risk of harm to the unborn child. |
| Carcinogenicity | Not classified. | Suspected of causing cancer. | Not classified. | Suspected of causing cancer. |
A study on the cytotoxicity of various mono- and di-substituted thioureas in freshly isolated rat hepatocytes found that the closely related compound, N-benzylthiourea , was non-toxic at a concentration of 1 mM. This suggests that the benzyl substitution might modulate the toxicity profile of the thiourea core. However, this single piece of data is not sufficient to conclude the safety of this compound.
Safety and Handling Procedures
Given the lack of a specific SDS and the potential hazards associated with thiourea derivatives, a cautious approach is mandatory when handling this compound.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when generating dust, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood. If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is recommended.
4.2. Engineering Controls
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
The use of a certified chemical fume hood is strongly recommended for all procedures, especially those involving heating or potential for aerosolization.
4.3. General Hygiene Practices
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Remove contaminated clothing and wash before reuse.
4.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
4.5. Spills and Waste Disposal
-
In case of a spill, wear appropriate PPE and contain the spill.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
5.1. Proposed Synthesis of this compound
This proposed synthesis is based on common methods for preparing unsymmetrical thioureas and should be optimized and validated by a qualified chemist.
Step 1: Formation of Benzyl Isothiocyanate A solution of benzylamine in a suitable solvent (e.g., dichloromethane) would be treated with an isothiocyanate-forming reagent such as thiophosgene or by reaction with carbon disulfide followed by a desulfurizing agent. This reaction should be performed with extreme caution due to the toxicity of the reagents.
Step 2: Reaction with Methylamine The resulting benzyl isothiocyanate would then be reacted with methylamine in a suitable solvent (e.g., ethanol or THF) to yield this compound.
A general experimental workflow for the synthesis of unsymmetrical thioureas is depicted below.
References
An In-depth Technical Guide to 1-Benzyl-1-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzyl-1-methylthiourea, also known as N-benzyl-N-methylthiourea. The IUPAC name for this compound is 1-benzyl-1-methylthiourea.[1][2] Due to a lack of extensive research specifically on this molecule, this guide draws upon established knowledge of closely related thiourea derivatives to present its likely chemical properties, a detailed synthesis protocol, and potential biological activities.
Physicochemical and Spectroscopic Data
| Property | Value |
| IUPAC Name | 1-benzyl-1-methylthiourea |
| Synonyms | This compound, Thiourea, N-methyl-N-(phenylmethyl)- |
| CAS Number | 53393-11-6[1][3] |
| Molecular Formula | C₉H₁₂N₂S[3] |
| Molecular Weight | 180.27 g/mol [3] |
| Appearance | Expected to be a solid |
| Expected ¹H-NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the methyl group, a singlet for the methylene protons of the benzyl group, and signals for the N-H protons. |
| Expected ¹³C-NMR | A signal for the C=S carbon (thiocarbonyl), signals for the aromatic carbons of the benzyl group, a signal for the methyl carbon, and a signal for the methylene carbon of the benzyl group. A ¹³C NMR spectrum is available for the related compound N-benzyl-N'-(2'-acetamido)-thiourea.[4] |
| Expected IR (cm⁻¹) | N-H stretching vibrations, C-H stretching (aromatic and aliphatic), C=S stretching, and aromatic C=C stretching. |
| Expected Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis of 1-Benzyl-1-methylthiourea
The synthesis of 1,1-disubstituted thioureas can be achieved through the reaction of an appropriate isothiocyanate with a primary or secondary amine. For 1-benzyl-1-methylthiourea, a plausible synthetic route involves the reaction of benzyl isothiocyanate with methylamine or, alternatively, methyl isothiocyanate with N-benzylamine. The following is a detailed experimental protocol based on general procedures for thiourea synthesis.
Experimental Protocol: Synthesis via N-Benzylethylamine and Methyl Isothiocyanate
Materials:
-
N-Benzylethylamine
-
Methyl isothiocyanate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-benzylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add methyl isothiocyanate (1.05 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
While direct biological studies on 1-benzyl-1-methylthiourea are limited, the broader class of thiourea derivatives has been extensively investigated for a range of biological activities.[5] This suggests that 1-benzyl-1-methylthiourea may possess similar properties.
Anticancer Potential
Thiourea derivatives are a well-established class of compounds with promising anticancer activities.[5][6]
-
EGFR and HER-2 Kinase Inhibition: Certain N-benzyl-N'-(substituted)thioureas have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[7][8] For instance, the compound 7b in a study by Li et al. (2010) showed significant inhibitory activity with IC₅₀ values of 0.08 µM for EGFR and 0.35 µM for HER-2.[7] These receptors are crucial in cell proliferation and survival, and their inhibition is a key strategy in cancer therapy.
-
Cytotoxicity: Various 1,3-disubstituted thiourea derivatives have exhibited high cytotoxicity against human colon and prostate cancer cells, as well as leukemia cell lines, with IC₅₀ values often in the low micromolar range.[6] Some derivatives have shown greater growth inhibitory effects on selected tumor cells than the standard chemotherapeutic agent cisplatin.[6]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a thiourea derivative with EGFR/HER-2 inhibitory activity.
Other Potential Activities
Thiourea derivatives have also been explored for a variety of other therapeutic applications, including as corrosion inhibitors and sensor materials.[9]
Conclusion
1-Benzyl-1-methylthiourea is a disubstituted thiourea for which specific experimental data is not widely published. However, based on the well-documented chemistry and biological activities of analogous compounds, it can be synthesized through standard procedures and is likely to exhibit biological properties, particularly in the area of anticancer research. Further investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]
- 2. 3-Benzyl-1-methylthiourea | C9H12N2S | CID 2735489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Benzyl-3-phenyl-2-thiourea | 726-25-0 [chemicalbook.com]
Spectroscopic and Synthetic Profile of N-benzyl-N-methylthiourea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for N-benzyl-N-methylthiourea, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the analysis of analogous structures and established spectroscopic principles. Additionally, a plausible experimental protocol for its synthesis is outlined, derived from general methods for thiourea formation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic characteristics of this compound (CAS No: 53393-11-6; Molecular Formula: C₉H₁₂N₂S; Molecular Weight: 180.27 g/mol ).[1][2][3] It is important to note that these are predicted values and require experimental verification.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~6.50 | Broad Singlet | 2H | NH₂ |
| ~4.80 | Singlet | 2H | Benzyl protons (CH₂) |
| ~3.10 | Singlet | 3H | Methyl protons (CH₃) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~183.0 | Thiocarbonyl (C=S) |
| ~136.0 | Quaternary Aromatic Carbon |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~55.0 | Benzyl Carbon (CH₂) |
| ~35.0 | Methyl Carbon (CH₃) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H | Stretching (Amine) |
| 3100 - 3000 | C-H | Aromatic Stretching |
| 2950 - 2850 | C-H | Aliphatic Stretching |
| ~1600 | C=C | Aromatic Ring Stretching |
| ~1550 | N-H | Bending (Amine) |
| ~1350 | C=S | Thioamide II Band |
| ~1100 | C-N | Stretching |
| 750 - 700 | C-H | Aromatic Out-of-plane Bending |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 180.08 | [M]⁺ (Molecular Ion) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Synthesis of this compound
This section outlines a plausible method for the synthesis of this compound, adapted from general procedures for the synthesis of thiourea derivatives.
Reaction Scheme:
N-benzyl-N-methylamine + Benzoyl isothiocyanate → Intermediate → this compound
Materials:
-
N-benzyl-N-methylamine
-
Benzoyl isothiocyanate
-
Methanol
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzyl-N-methylamine (1.0 equivalent) in methanol.
-
Addition of Isothiocyanate: To the stirred solution, add benzoyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion of the reaction, add a solution of sodium hydroxide in methanol to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the benzoyl group.
-
Workup: Remove the methanol under reduced pressure. To the residue, add water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to spectroscopic analysis for a compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for N-benzyl-N-methylthiourea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-benzyl-N-methylthiourea as a versatile building block in organic synthesis. The focus is on its preparation and subsequent application in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a disubstituted thiourea that serves as a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems. Its chemical structure (C₉H₁₂N₂S, MW: 180.27 g/mol , CAS: 53393-11-6) incorporates a benzyl group and a methyl group, which can be strategically utilized to introduce these functionalities into target molecules.[1][2] Thiourea derivatives are fundamental reagents in organic synthesis, particularly in the construction of thiazoles, guanidines, and other pharmacologically relevant scaffolds.
Synthesis of this compound
A common and efficient method for the synthesis of unsymmetrically disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. In the case of this compound, this involves the reaction of benzyl isothiocyanate with methylamine. A general procedure, adapted from established methods for alkyl thiourea synthesis, is provided below.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzyl isothiocyanate
-
Methylamine (solution in a suitable solvent, e.g., ethanol or water)
-
Ethanol (or other suitable solvent)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, condenser)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl isothiocyanate (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add a solution of methylamine (1.05 eq) to the stirred solution of benzyl isothiocyanate. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Typical Yield |
| Benzyl isothiocyanate | Methylamine | Ethanol | 2-4 hours | 0 °C to RT | 85-95% |
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A prominent application of thiourea derivatives is the Hantzsch thiazole synthesis, a classic condensation reaction with an α-haloketone to produce a thiazole ring. This reaction is highly reliable and provides a straightforward route to a wide variety of substituted thiazoles, which are core structures in many pharmaceutical agents. This compound can be employed in this synthesis to produce N-benzyl-N-methyl-substituted aminothiazoles.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
This compound
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate (or another mild base)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) to the solution.
-
Add a mild base, such as sodium bicarbonate (1.1 eq), to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Thiourea Derivative | α-Haloketone | Solvent | Base | Reaction Time | Temperature | Typical Yield |
| This compound | 2-Bromoacetophenone | Ethanol | Sodium Bicarbonate | 4-8 hours | Reflux | 70-85% |
Diagram of Hantzsch Thiazole Synthesis Workflow:
Caption: Workflow for the Hantzsch thiazole synthesis.
Signaling Pathway Context (Hypothetical)
While this compound itself is a synthetic building block, its derivatives have been investigated as potential inhibitors of signaling pathways relevant to diseases such as cancer. For instance, derivatives of N-benzylthiourea have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[4] Inhibition of these receptor tyrosine kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are often dysregulated in cancer and promote cell proliferation and survival.
Diagram of a Hypothetical Signaling Pathway Inhibition:
Caption: Inhibition of EGFR/HER-2 signaling by a thiourea derivative.
Conclusion
This compound is a readily accessible and valuable intermediate in organic synthesis. The protocols provided herein for its synthesis and subsequent use in the Hantzsch thiazole synthesis offer a solid foundation for researchers in drug discovery and development to explore the synthesis of novel heterocyclic compounds with potential biological activities. The adaptability of these methods allows for the creation of diverse molecular scaffolds for further investigation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
N-benzyl-N-methylthiourea: A Versatile Reagent for Heterocyclic Synthesis
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methylthiourea is an asymmetrically disubstituted thiourea derivative that holds significant potential as a versatile building block in the synthesis of various heterocyclic scaffolds. The presence of the thiocarbonyl group, flanked by a benzyl and a methyl substituent, provides a reactive core for cyclization reactions, leading to the formation of diverse and medicinally relevant heterocycles such as thiazoles and pyrimidines. The benzyl and methyl groups can influence the solubility, reactivity, and biological activity of the resulting heterocyclic compounds. This document provides an overview of the potential applications of this compound in heterocyclic synthesis, with a focus on the well-established Hantzsch thiazole synthesis, and includes a detailed, representative experimental protocol.
Principle Applications in Heterocycle Synthesis
N-substituted thioureas are valuable precursors for a variety of heterocyclic systems. The primary synthetic routes involve the reaction of the sulfur and nitrogen atoms of the thiourea moiety with suitable electrophilic partners.
1. Thiazole Synthesis (Hantzsch Synthesis):
The most prominent application of N-substituted thioureas in heterocyclic synthesis is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thiourea with an α-haloketone. In the case of this compound, this would lead to the formation of 2-(benzyl(methyl)amino)thiazole derivatives. The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to afford the thiazole ring. This method is highly versatile, allowing for the introduction of a wide range of substituents on the thiazole ring, depending on the choice of the α-haloketone.
2. Pyrimidine Synthesis:
Thiourea derivatives can also serve as a source of the N-C-N fragment in the construction of pyrimidine rings. This typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The reaction of this compound with a suitable three-carbon component would yield substituted pyrimidine derivatives, which are core structures in numerous biologically active molecules.
Experimental Protocols
While specific literature examples detailing the use of this compound are limited, the following protocol for the Hantzsch thiazole synthesis with a structurally similar N,N'-disubstituted thiourea provides a representative and adaptable methodology.
Protocol: Synthesis of 2-(Dialkylamino)-4-arylthiazole via Hantzsch Condensation
This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative from an N,N'-disubstituted thiourea and an α-bromoacetophenone.
Materials:
-
N,N'-Disubstituted thiourea (e.g., this compound) (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Ethanol (or other suitable solvent such as isopropanol)
-
Sodium bicarbonate (optional, as a mild base)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N,N'-disubstituted thiourea (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add the substituted α-bromoacetophenone (1.0 eq). If the α-bromoacetophenone is a hydrobromide salt, a mild base like sodium bicarbonate (1.1 eq) can be added to neutralize the acid.
-
Reaction: Heat the reaction mixture to reflux (typically 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to yield the pure 2-(dialkylamino)-4-arylthiazole.
Data Presentation
The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis using various thioureas and α-haloketones, providing an expected range for reaction parameters and yields.
| Thiourea Derivative | α-Haloketone | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Thiourea | 2-Bromo-1-phenylethanone | Ethanol | 4 | 85 | General Literature |
| N-Methylthiourea | 2-Bromo-1-(4-chlorophenyl)ethanone | Isopropanol | 3 | 92 | General Literature |
| N-Phenylthiourea | 2-Chloro-1-(4-nitrophenyl)ethanone | Ethanol | 6 | 78 | General Literature |
Mandatory Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of a 2-(benzyl(methyl)amino)thiazole.
Reaction Mechanism of Hantzsch Thiazole Synthesis
Application Notes and Protocols for N-benzyl-N-methylthiourea Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of N-benzyl-N-methylthiourea and its evaluation in relevant biological assays. The protocols are intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound
This compound can be synthesized via the reaction of N-benzyl-N-methylamine with methyl isothiocyanate. This reaction is a standard method for the preparation of unsymmetrical thioureas.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
Materials:
-
N-benzyl-N-methylamine
-
Methyl isothiocyanate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
-
Standard laboratory glassware
Procedure:
-
To a solution of N-benzyl-N-methylamine (1.0 equivalent) in anhydrous dichloromethane, add methyl isothiocyanate (1.05 equivalents) dropwise at 0 °C using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₂S[1] |
| Molecular Weight | 180.27 g/mol [1] |
| CAS Number | 53393-11-6[1] |
| Appearance | Solid |
Biological Activity Evaluation
Thiourea derivatives have been investigated for various biological activities, including as anticancer agents through the inhibition of protein kinases like EGFR and HER-2.[2] The following protocols describe common assays to evaluate the cytotoxic and enzyme inhibitory potential of this compound.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[3][4] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[3]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | This compound IC₅₀ (µM) |
| MCF-7 | 15.2 |
| A549 | 28.7 |
| HeLa | 21.5 |
Protocol 2: EGFR/HER-2 Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against EGFR and HER-2 kinases. Commercially available kinase assay kits can be used for this purpose.[6][7]
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[6]
-
ATP
-
Specific substrate peptide
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific substrate, and the recombinant EGFR or HER-2 enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a positive control (known inhibitor, e.g., Lapatinib) and a negative control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent as per the manufacturer's protocol.[6]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced, which is inversely correlated with the kinase inhibitory activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase | This compound IC₅₀ (µM) |
| EGFR | 8.5 |
| HER-2 | 12.1 |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of action and the experimental workflows.
Caption: Proposed inhibition of EGFR/HER2 signaling by this compound.
Caption: Experimental workflow from synthesis to biological evaluation.
References
Application Notes and Protocols: N-benzyl-N-methylthiourea in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-benzyl-N-methylthiourea and its derivatives represent a class of synthetic compounds with significant potential in medicinal chemistry, primarily investigated for their anticancer properties. The core thiourea scaffold is recognized as a "privileged structure," capable of interacting with a variety of biological targets. In the context of this compound analogs, the primary mechanism of action identified is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2]
Overexpression and mutations of EGFR and HER-2 are well-established drivers in the progression of several cancers, including breast and lung carcinomas. N-benzylthiourea derivatives have been shown to act as tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain of these receptors. This inhibition blocks the downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3]
While specific quantitative data for this compound is limited in publicly available literature, extensive research on structurally related N-benzyl-N'-(substituted)-thioureas demonstrates potent inhibitory activity against EGFR, HER-2, and various cancer cell lines. This suggests that this compound could serve as a valuable lead compound for the development of novel anticancer therapeutics. Further derivatization of the benzyl and methyl groups could be explored to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the biological activity of representative N-benzylthiourea derivatives against key cancer-related targets and cell lines. It is important to note that these data are for structurally related analogs and not for this compound itself.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (Compound 7b) | EGFR | 0.08 | [1][2] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (Compound 7b) | HER-2 | 0.35 | [1][2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Not specified, but showed cytotoxic activity | [4] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | Not specified, but showed cytotoxic activity | [4] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | Not specified, but showed cytotoxic activity | [4] |
| 1,3-bis(4-chlorophenyl)thiourea | SW480 (Colon Cancer) | ≤ 10 | [5] |
| 1-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon Cancer) | ≤ 10 | [5] |
| 1-(4-bromophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate Cancer) | 6.9 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas, adapted for the synthesis of this compound from N-methylbenzylamine and a suitable thiocarbonylating agent.
Materials:
-
N-methylbenzylamine
-
Methyl isothiocyanate
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-methylbenzylamine (1.0 equivalent) in anhydrous ethanol.
-
With continuous stirring, slowly add methyl isothiocyanate (1.05 equivalents) to the solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified this compound under vacuum.
Protocol 2: In Vitro EGFR/HER-2 Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against EGFR and HER-2 kinases.
Materials:
-
Recombinant human EGFR and HER-2 kinase
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the kinase (EGFR or HER-2) and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Cell Viability (MTT) Assay against MCF-7 Breast Cancer Cells
This protocol determines the cytotoxic effect of this compound on the MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.
Visualizations
Caption: EGFR/HER-2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-benzyl-N-methylthiourea: A Versatile Scaffold for Bioactive Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-benzyl-N-methylthiourea is a disubstituted thiourea derivative that serves as a valuable building block in the synthesis of a variety of bioactive compounds. The presence of the benzyl and methyl groups on the thiourea core allows for diverse structural modifications, leading to the development of potent agents with a range of therapeutic applications, particularly in oncology. This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in the synthesis of bioactive compounds.
Biological Applications
Derivatives of N-benzylthiourea have demonstrated significant potential as anticancer agents. Notably, N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases, both of which are crucial targets in cancer therapy.[1] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are critical for tumor cell proliferation and survival.
Anticancer Activity
Several N-benzylthiourea derivatives have shown potent cytotoxic activity against various cancer cell lines. The inhibitory concentrations (IC50) for some of these compounds are summarized in the table below.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 1 | EGFR | - | 0.08 | [1] |
| 1 | HER-2 | - | 0.35 | [2] |
| Thiourea 11d | - | BGC-823 | 20.9 | [3] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | - | HCT116 | 1.11 | [4] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | - | HepG2 | 1.74 | [4] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | - | MCF-7 | 7.0 | [4] |
Note: Compound 1 is a representative N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivative.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N,N-disubstituted thioureas involves the reaction of an isothiocyanate with a secondary amine.[5][6][7][8]
Materials:
-
N-Benzylmethylamine
-
Benzoyl isothiocyanate (or another suitable isothiocyanate)
-
Solvent (e.g., acetone, tetrahydrofuran)
-
Hydrazine hydrate (for debenzoylation if using benzoyl isothiocyanate)
Procedure:
-
Formation of the N-benzoylthiourea intermediate: Dissolve N-benzylmethylamine (1 equivalent) in the chosen solvent. Add benzoyl isothiocyanate (1 equivalent) dropwise to the solution at room temperature with stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Debenzoylation: After the formation of the N-benzoyl-N'-benzyl-N'-methylthiourea is complete, hydrazine hydrate is added to the reaction mixture to remove the benzoyl protecting group.[5] This reaction is typically stirred at room temperature.
-
Work-up and Purification: The reaction mixture is then worked up by extraction and purified by column chromatography or recrystallization to yield the pure this compound.
In Vitro Kinase Inhibition Assay (for EGFR and HER-2)
The following is a general protocol for assessing the inhibitory activity of synthesized compounds against EGFR and HER-2 kinases.[1][2]
Materials:
-
Recombinant human EGFR and HER-2 kinase
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compound
-
Kinase buffer
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase buffer, the inhibitor compound at various concentrations, and the substrate peptide.
-
Initiate the kinase reaction by adding a solution of ATP and the respective kinase (EGFR or HER-2).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
Materials:
-
Cancer cell lines (e.g., BGC-823, HCT116, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: EGFR/HER-2 Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-benzyl-N-methylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methylthiourea derivatives are a class of organic compounds that have garnered interest in medicinal chemistry and drug discovery due to their potential biological activities. The thiourea moiety is a key structural feature in a variety of pharmacologically active molecules, exhibiting a wide range of effects, including anticancer, antiviral, and antibacterial properties. This document provides a detailed, step-by-step protocol for the synthesis of this compound derivatives, along with methods for their characterization.
Synthesis Pathway
The most common and straightforward method for the synthesis of this compound derivatives involves the reaction of a corresponding N-benzyl-N-methylamine with an appropriate isothiocyanate. Alternatively, substituted benzylamines can be reacted with methyl isothiocyanate. The general reaction scheme is depicted below:
Scheme 1: General Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Characterization Logic
The following diagram outlines the logical flow for the characterization of the synthesized compounds.
Caption: Logical workflow for the characterization of synthesized compounds.
Application Notes: Reactions of N-benzyl-N-methylthiourea with Electrophiles
Introduction
N-benzyl-N-methylthiourea is a disubstituted thiourea derivative featuring both aryl and alkyl substituents on one of its nitrogen atoms. This structural arrangement makes it a versatile reagent in organic synthesis. The reactivity of thioureas is characterized by the nucleophilic nature of the sulfur atom and, to a lesser extent, the nitrogen atoms. The reaction pathway with electrophiles is largely dependent on the nature of the electrophile and the reaction conditions. The primary reactions involve S-alkylation to form stable isothiouronium salts and reactions with acylating agents. These products serve as valuable intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.
Core Reactivity
The sulfur atom in this compound is the most nucleophilic center, readily attacking electrophilic carbon atoms. This leads predominantly to S-substituted products. While the nitrogen atoms possess lone pairs, their nucleophilicity is comparatively lower, especially the nitrogen bearing the benzyl and methyl groups due to steric hindrance.
Reaction with Alkyl Halides (S-Alkylation)
The most common reaction of N,N-disubstituted thioureas is S-alkylation with electrophiles like alkyl halides (e.g., benzyl bromide, methyl iodide). This reaction proceeds via a standard SN2 mechanism to produce S-alkyl-N,N-disubstituted isothiouronium salts.[1] These salts are typically stable, often crystalline solids that can be easily isolated and purified.[2] They are valuable precursors for the synthesis of thiols (via hydrolysis) or can be used as intermediates in the formation of other sulfur-containing compounds without the need to handle malodorous thiols directly.[3]
Reaction with Acylating Agents (N-Acylation)
Direct N-acylation of an N,N-disubstituted thiourea is less straightforward than S-alkylation due to the higher nucleophilicity of the sulfur atom. A more effective and widely used method for preparing N-acyl-N',N'-disubstituted thioureas involves a two-step, one-pot synthesis. In this approach, an acid chloride reacts with a thiocyanate salt (e.g., KSCN or NaSCN) to generate a highly reactive acyl isothiocyanate intermediate in situ. This intermediate is then immediately trapped by a secondary amine, such as dibenzylamine or diisopropylamine, to yield the desired N,N-disubstituted-N'-acylthiourea.[4][5] This method provides a modular and efficient route to a wide array of acylated thiourea derivatives, which are significant in medicinal chemistry and as ligands for transition metal complexes.[4][6]
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions analogous to those involving this compound.
| Electrophile | Thiourea Derivative | Product Type | Solvent | Conditions | Yield (%) | Reference |
| Benzyl Chloride | Thiourea | S-Alkyl Isothiouronium Salt | Ethanol | Reflux, 1h | High (Crude) | [2] |
| Benzoyl Chloride | Diisopropylamine | N-Acylthiourea | Acetone | RT | 78% | [4] |
| Benzoyl Chloride | Diphenylamine | N-Acylthiourea | Acetone | RT | 95% | [4] |
| Allyl Bromide | Benzylamine | S-Alkyl Isothiouronium Salt | Ethanol | MW, 100°C, 15 min | 80% | [7] |
| Hexyl Bromide | Benzylamine | S-Alkyl Isothiouronium Salt | Ethanol | MW, 100°C, 15 min | 29% | [7] |
| *Note: These reactions proceed via an in-situ generated acyl isothiocyanate which then reacts with the specified secondary amine. | ||||||
| **Note: This reaction starts from the primary amine and CS₂ to form the thiourea in situ, followed by alkylation. |
Experimental Protocols
Protocol 1: Synthesis of S-Benzyl-N'-benzyl-N'-methylisothiouronium Bromide (S-Alkylation)
This protocol describes a general method for the S-alkylation of this compound using benzyl bromide as the electrophile.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous Ethanol (or Acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Diethyl ether (for precipitation/washing)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous ethanol (approx. 10 mL per gram of thiourea).
-
To this stirred solution, add benzyl bromide (1.0-1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add diethyl ether to induce precipitation.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified S-benzyl-N'-benzyl-N'-methylisothiouronium bromide product under vacuum.
Protocol 2: Synthesis of N-Benzoyl-N'-benzyl-N'-methylthiourea (via Acyl Isothiocyanate)
This protocol details the synthesis of an N-acylated thiourea derivative through the in-situ generation of benzoyl isothiocyanate, followed by reaction with a secondary amine (represented here by N-benzylmethylamine for structural analogy).[4][5]
Materials:
-
Benzoyl chloride
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN), dried
-
N-benzylmethylamine
-
Anhydrous Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
Procedure:
-
In a dry round-bottom flask, add potassium thiocyanate (1.1 equivalents) to anhydrous acetone (approx. 20 mL per gram of KSCN).
-
To this suspension, add benzoyl chloride (1.0 equivalent) dropwise while stirring vigorously at room temperature. A white precipitate of KCl will form.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the benzoyl isothiocyanate intermediate.
-
In a separate flask, prepare a solution of N-benzylmethylamine (1.0 equivalent) in anhydrous acetone.
-
Slowly add the solution of N-benzylmethylamine to the freshly prepared benzoyl isothiocyanate mixture.
-
Stir the resulting reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude N-benzoyl-N'-benzyl-N'-methylthiourea by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Visualizations
References
- 1. Isothiouronium - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 7. Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiourea Organocatalysis
A Note on N-benzyl-N-methylthiourea: Initial literature surveys did not yield significant catalytic applications for this compound. Therefore, these application notes focus on the broader and well-established field of chiral bifunctional thiourea organocatalysis, which has extensive applications in modern synthetic chemistry.
Introduction to Thiourea Organocatalysis
Thiourea derivatives have emerged as powerful organocatalysts for a wide range of asymmetric transformations.[1][2] Their catalytic activity stems from the ability of the thiourea moiety to act as a hydrogen-bond donor, activating electrophiles.[1][2] In bifunctional thiourea catalysts, a basic functional group, such as an amine, is incorporated into the chiral scaffold. This allows for the simultaneous activation of both the electrophile (via hydrogen bonding with the thiourea) and the nucleophile (via Brønsted/Lewis base interaction with the amine), mimicking the action of an enzyme.[3][4] This dual activation mode leads to highly organized transition states, enabling excellent stereocontrol in various carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6]
Prominent examples of such catalysts include those developed by Takemoto and Jacobsen, which have been successfully applied in reactions like Michael additions, aza-Henry reactions, and cyanosilylations.[7][8] These catalysts are valued for their metal-free nature, operational simplicity, and effectiveness under mild reaction conditions.[1]
Mechanism of Bifunctional Thiourea Catalysis
Bifunctional thiourea catalysts operate through a cooperative mechanism involving non-covalent interactions. The two N-H protons of the thiourea group form hydrogen bonds with an electron-withdrawing group (e.g., a nitro or carbonyl group) on the electrophile, increasing its reactivity. Simultaneously, the basic amine moiety on the catalyst deprotonates the nucleophile, enhancing its nucleophilicity. This brings the two reactants into close proximity within a chiral environment, facilitating a highly stereoselective reaction.[3][4]
Caption: General Mechanism of Bifunctional Thiourea Catalysis.
Application 1: Asymmetric Michael Addition to Nitroolefins
Chiral thiourea catalysts are highly effective in promoting the asymmetric Michael addition of carbon nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins.[5] This reaction is a fundamental method for constructing chiral building blocks, particularly γ-nitro carbonyl compounds, which are precursors to γ-amino acids.[7]
Quantitative Data
The following table summarizes representative results for the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by a chiral bifunctional thiourea catalyst.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 10 | Toluene | RT | 24 | 95 | 92 | [5] |
| 5 | CH2Cl2 | 0 | 48 | 89 | 90 | [9] |
| 1 | THF | -20 | 72 | 91 | 94 | [9] |
Experimental Protocol: Asymmetric Michael Addition
This protocol is a representative example for the Michael addition of diethyl malonate to trans-β-nitrostyrene using a Takemoto-type catalyst.[6][7]
Materials:
-
Takemoto Catalyst (e.g., N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea)
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
Toluene (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the solution at room temperature.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the solution.
-
Add diethyl malonate (0.3 mmol, 1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Application 2: Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction, or nitro-Mannich reaction, involves the addition of a nitroalkane to an imine, yielding β-nitroamines. These products are valuable intermediates for the synthesis of chiral 1,2-diamines and α-amino acids.[5][10] Bifunctional thiourea catalysts have been shown to effectively catalyze this reaction with high enantioselectivity.[11]
Quantitative Data
The following table summarizes representative results for the aza-Henry reaction between N-Boc protected imines and nitromethane.
| Catalyst (mol%) | Substrate (Imine) | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R)-12 (20) | N-Boc-benzaldimine | Toluene | -35 | 94 | 96 | [11] |
| Takemoto (10) | N-Boc-benzaldimine | CH2Cl2 | RT | 91 | 93 | [5] |
| 2c (10) | N-Boc-isatin ketimine | Toluene | -20 | 99 | 97 | [10] |
Experimental Protocol: Asymmetric Aza-Henry Reaction
This protocol is a representative example for the addition of nitromethane to an N-Boc-protected benzaldimine.[11]
Materials:
-
Chiral bis-thiourea catalyst (e.g., catalyst (R)-12)
-
N-Boc-benzaldimine
-
Nitromethane
-
Toluene (anhydrous)
-
Triethylamine (Et3N) (optional additive)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, dissolve the N-Boc-benzaldimine (0.2 M in toluene, 1.0 equiv.).
-
Add the chiral bis-thiourea catalyst (0.2 equiv., 20 mol%).
-
Cool the mixture to the desired temperature (e.g., -35 °C).
-
Add nitromethane (10 equiv.) to the reaction mixture.
-
If required, add a catalytic amount of a weak base like triethylamine (0.4 equiv.).
-
Stir the reaction mixture at this temperature for the specified time (e.g., 36-48 hours), monitoring by TLC.
-
After the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the β-nitroamine product.
-
Analyze the enantiomeric excess by chiral HPLC.
Caption: Typical Experimental Workflow for Thiourea Catalysis.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharm.or.jp [pharm.or.jp]
- 7. 1. Asymmetric Organocatalysis Technology | Technology Portfolio | Our Capabilities | SUMITOMO CHEMICAL :: Pharma Solutions Division [sumitomo-chem.co.jp]
- 8. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of N-benzyl-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory synthesis of N-benzyl-N-methylthiourea. Thiourea derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The protocol detailed herein is based on the well-established reaction of an amine with an isothiocyanate, a robust and high-yielding method for the preparation of unsymmetrically substituted thioureas. This guide includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.
Introduction
This compound is a disubstituted thiourea derivative with potential applications in organic synthesis and medicinal chemistry. The thiourea moiety is a key pharmacophore found in numerous biologically active compounds. The synthesis of unsymmetrical thioureas is a common objective in the development of new therapeutic agents. The most direct and widely used method for the preparation of such compounds is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This method is generally high-yielding and proceeds under mild conditions.
This application note details the synthesis of this compound via the reaction of N-methylbenzylamine with a suitable thiocarbonylating agent or, more practically, the reaction of benzylamine with methyl isothiocyanate. The latter is presented as the primary protocol due to the commercial availability and stability of the starting materials.
Synthetic Pathway
The synthesis of this compound is most effectively achieved by the reaction of benzylamine with methyl isothiocyanate. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.
Caption: Synthetic workflow for the preparation of this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Benzyl-3-methyl-2-thiourea |
| CAS Number | 53393-11-6 |
| Molecular Formula | C₉H₁₂N₂S |
| Molecular Weight | 180.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 74 °C[1] |
Predicted Spectroscopic Data
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.40 | multiplet | 5H | C₆H₅ |
| Methylene Protons | 4.60 | singlet | 2H | -CH₂-Ph |
| Methyl Protons | 3.10 | singlet | 3H | -CH₃ |
| Amine Proton | 6.50 - 7.50 | broad singlet | 2H | -NH₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) | Assignment |
| Thione Carbon | ~183 | C=S |
| Aromatic Carbons | 127 - 138 | C₆H₅ |
| Methylene Carbon | ~50 | -CH₂-Ph |
| Methyl Carbon | ~32 | -CH₃ |
Note: The NMR data presented is predicted based on the chemical structure and typical values for similar compounds. Actual experimental values may vary.
Experimental Protocols
Materials and Equipment
-
Benzylamine (≥99%)
-
Methyl isothiocyanate (≥97%)
-
Ethanol (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (5.36 g, 50 mmol, 1.0 eq) in 30 mL of anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add methyl isothiocyanate (3.66 g, 50 mmol, 1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After completion of the reaction, a white precipitate should form. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure using a rotary evaporator.
-
Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.
-
If the product is obtained after evaporation, the crude solid can be recrystallized.
-
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Add deionized water dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
-
Characterization: Determine the melting point of the dried product and characterize by NMR, IR, and Mass Spectrometry to confirm the structure and purity.
Safety Precautions
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methyl isothiocyanate is toxic and a lachrymator; handle with care.
-
Benzylamine is corrosive; avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Logical Relationships and Signaling Pathways
While this compound is a synthetic compound and not directly involved in a known biological signaling pathway, its thiourea core is a key feature in many compounds that interact with biological systems. For instance, some thiourea derivatives are known to act as enzyme inhibitors. The logical relationship for its potential application in drug discovery is outlined below.
Caption: A logical workflow for the role of synthesized thiourea compounds in a drug discovery program.
References
Application Notes and Protocols: N-benzyl-N-methylthiourea as an Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-benzyl-N-methylthiourea and its derivatives as intermediates in the discovery of novel therapeutic agents. The thiourea scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including antiviral, antimicrobial, and anticancer properties.[1] This document details the synthesis of this compound, and the subsequent application of its derivatives as potent modulators of key biological targets, specifically as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) and as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.
I. Synthesis of this compound
This compound serves as a key building block for the synthesis of a diverse library of bioactive compounds. Its preparation can be achieved through the reaction of an appropriate isothiocyanate with an amine. A plausible and efficient synthetic route involves the reaction of benzylamine with methyl isothiocyanate.
Experimental Protocol: Synthesis of this compound
This protocol is based on general methods for the preparation of di- and trialkyl thioureas from alkyl isothiocyanates.[2]
Materials:
-
Benzylamine
-
Methyl isothiocyanate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 equivalent) in ethanol.
-
Addition of Isothiocyanate: Cool the solution in an ice bath. Slowly add methyl isothiocyanate (1.0-1.1 equivalents) dropwise to the stirred solution of benzylamine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Synthesis Workflow Diagram
Caption: General synthesis scheme for this compound.
II. Application in the Development of TRPV1 Receptor Antagonists
Derivatives of N-benzylthiourea have been identified as potent antagonists of the TRPV1 receptor, a key target in pain and inflammation pathways.[2][3][4][5]
Experimental Protocol: In Vitro Evaluation of TRPV1 Antagonism (Calcium Influx Assay)
This protocol outlines a common method for assessing the antagonist activity of compounds at the TRPV1 receptor using a calcium influx assay in a cell-based model.[1]
Materials:
-
HEK293 or CHO cells stably expressing the human TRPV1 receptor
-
Cell culture medium and reagents
-
Fluo-4 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Capsaicin (TRPV1 agonist)
-
Test compounds (N-benzylthiourea derivatives) dissolved in DMSO
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist (e.g., capsazepine) in the assay buffer.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution in the dark at 37°C for 45-60 minutes.
-
Compound Incubation: After incubation, wash the cells to remove excess dye and add the different concentrations of the test compounds or reference antagonist to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using an automated dispenser.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of capsaicin.
-
Data Analysis: Calculate the inhibition of the capsaicin-induced calcium influx for each concentration of the test compound. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
TRPV1 Antagonism Workflow
Caption: Workflow for the TRPV1 antagonist calcium influx assay.
Quantitative Data: Biological Activity of N-benzylthiourea Derivatives as TRPV1 Antagonists
| Compound ID | Modification | Ki (nM) | Ki (ant) (nM) | Reference |
| 2 | N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea | 63 | 53.9 | [4] |
| 14 | α-Methyl substituted (R-configuration) | 41 | 4.5 | [5] |
| 18 | α-Methyl substituted (R-configuration) | 39.2 | 37 | [5] |
| 61 | N-[2-(3,4-dimethylbenzyl)-3-pivaloyloxypropyl]-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea | 7.8 | - | [2][3] |
III. Application in the Development of Anticancer Agents
N-benzylthiourea derivatives have also been investigated as potential anticancer agents through the inhibition of key signaling proteins like EGFR and HER-2.[6]
Experimental Protocol: In Vitro EGFR/HER-2 Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against EGFR and HER-2 kinases using a luminescence-based assay that measures ATP consumption. Commercially available kits like ADP-Glo™ can be used for this purpose.[7][8][9][10][11][12]
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
Kinase assay buffer
-
ATP
-
Suitable substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (N-benzylthiourea derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer according to the kit manufacturer's instructions.
-
Compound Plating: Add the test compounds at various concentrations to the wells of the microplate. Include a positive control (known inhibitor, e.g., staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase and substrate/ATP mixture to the wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Read the luminescence signal using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values.
EGFR/HER-2 Signaling Pathway and Inhibition
Caption: Inhibition of EGFR/HER-2 signaling by N-benzylthiourea derivatives.
Quantitative Data: Anticancer Activity of Thiourea Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 7b | EGFR | 0.08 | [6] |
| 7b | HER-2 | 0.35 | [6] |
| 10b | EGFR | 0.02 | [13] |
| 10q | EGFR | 0.01 | [13] |
| 10b | VEGFR-2 | 0.05 | [13] |
| 10q | VEGFR-2 | 0.08 | [13] |
Note: The provided protocols are general guidelines and may require optimization based on specific laboratory conditions and reagents.
References
- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of N-benzyl-N-methylthiourea
An Application Note and Protocol for the Scale-Up Synthesis of N-benzyl-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the , a versatile intermediate in pharmaceutical and materials science research. The protocol details a robust and scalable two-step, one-pot procedure. The synthesis commences with the in-situ formation of a reactive isothiocyanate intermediate from an acyl chloride and ammonium thiocyanate, which subsequently reacts with N-benzyl-N-methylamine to yield the target compound. This methodology is designed to be efficient and amenable to larger-scale production. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are provided to facilitate successful implementation by researchers and professionals in drug development and chemical synthesis.
Introduction
N-substituted thiourea derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potential antitumor properties.[1] The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules. The development of a scalable and efficient synthesis is crucial for advancing research and development in these areas. While various methods exist for the synthesis of thioureas, many are not well-suited for large-scale applications due to the use of hazardous reagents like thiophosgene or challenges in purification.[2][3] This application note presents a practical and scalable approach for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the .
| Parameter | Value | Notes |
| Starting Materials | ||
| Ammonium Thiocyanate | 1.1 equivalents | Used in slight excess to ensure complete reaction with the acyl chloride. |
| Benzoyl Chloride | 1.0 equivalent | The limiting reagent for the formation of the benzoyl isothiocyanate intermediate. |
| N-benzyl-N-methylamine | 1.0 equivalent | Reacts with the in-situ generated benzoyl isothiocyanate. |
| Acetone | 5-10 volumes | A suitable solvent for the reaction, allowing for good solubility of reactants and intermediates.[4] |
| Sodium Hydroxide Solution | Sufficient for alkaline hydrolysis | Used to hydrolyze the intermediate N-benzoyl-N'-benzyl-N'-methylthiourea. |
| Reaction Conditions | ||
| Reaction Temperature | Reflux (Acetone) | Ensures a reasonable reaction rate for the formation of the intermediate. |
| Reaction Time | 2-4 hours | Typical duration for the formation of the N-aroyl-N',N'-dialkylthiourea intermediate. |
| Hydrolysis Temperature | 80-90 °C | Controlled heating for the selective cleavage of the benzoyl group. |
| Yield and Purity | ||
| Expected Yield | 75-85% | Based on analogous preparations of substituted thioureas.[5] |
| Purity (after purification) | >98% | Achievable through recrystallization. |
| Product Characteristics | ||
| Molecular Formula | C9H12N2S | [6] |
| Molecular Weight | 180.27 g/mol | [6] |
| Appearance | White to off-white crystalline solid |
Experimental Protocol
This protocol describes a two-step, one-pot synthesis of this compound.
Step 1: In-situ formation of Benzoyl Isothiocyanate and subsequent reaction with N-benzyl-N-methylamine
-
To a stirred suspension of ammonium thiocyanate (1.1 equivalents) in dry acetone (5 volumes) in a suitable reaction vessel, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.[5][7]
-
An exothermic reaction will be observed, and a precipitate of ammonium chloride will form.[7]
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the complete formation of benzoyl isothiocyanate.[5]
-
Cool the reaction mixture to room temperature.
-
Add a solution of N-benzyl-N-methylamine (1.0 equivalent) in dry acetone (2 volumes) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours. The formation of the intermediate, N-benzoyl-N'-benzyl-N'-methylthiourea, will occur.
Step 2: Hydrolysis to this compound
-
Pour the reaction mixture from Step 1 into a stirred solution of sodium hydroxide (2.5 equivalents) in water (10 volumes).
-
Heat the mixture to 80-90 °C for 1-2 hours to effect hydrolysis of the benzoyl group.[5]
-
Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the crude product.
-
Collect the solid product by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Mandatory Visualization
Caption: Workflow for the .
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. calpaclab.com [calpaclab.com]
- 7. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: N-benzyl-N-methylthiourea Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-benzyl-N-methylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and generally high-yielding method for synthesizing N,N-disubstituted thioureas, such as this compound, is the reaction of the corresponding secondary amine (N-benzyl-N-methylamine) with an isothiocyanate.[1] This reaction is typically straightforward and proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.[2][3]
Q2: Which isothiocyanate should I use to synthesize this compound?
To synthesize this compound, you would typically react N-benzyl-N-methylamine with a thiocarbonyl transfer reagent. A common method involves using carbon disulfide in the presence of a base, which generates an intermediate dithiocarbamate that can then be converted to the thiourea.[1][4] Alternatively, reagents like thiophosgene can be used, though it is highly toxic and requires special handling.[5][6] The reaction is an addition of the amine to a thiocarbonyl source.
Q3: What are the ideal reaction conditions (solvent, temperature) for this synthesis?
The reaction is versatile and can be performed under various conditions. Common solvents include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][7] The reaction often proceeds smoothly at room temperature.[3][8] However, if the reaction is slow, gentle heating or extending the reaction time may be necessary.[1][7] For sterically hindered amines, microwave irradiation has been shown to be effective in increasing the reaction rate and yield.[1]
Q4: How does the nucleophilicity of N-benzyl-N-methylamine affect the reaction?
N-benzyl-N-methylamine is a secondary amine and is generally a good nucleophile. The reaction rate is significantly influenced by the amine's nucleophilicity.[3] While N-benzyl-N-methylamine is typically reactive enough, any substituents on the benzyl group could modulate this. Electron-donating groups would increase nucleophilicity and reaction rate, while electron-withdrawing groups would decrease it.[4]
Q5: How can I monitor the progress of the reaction?
The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1][7] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reactant (typically the amine) and the appearance of the product spot.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of Isothiocyanate Source: If using an isothiocyanate directly, they can be unstable. | Use a freshly prepared or purified isothiocyanate source. Store isothiocyanates in a cool, dark, and dry environment.[1] Consider in-situ generation.[1] |
| Steric Hindrance: N-benzyl-N-methylamine, as a secondary amine, can present some steric bulk. | Increase the reaction temperature or prolong the reaction time.[1] Microwave-assisted synthesis can be particularly effective in overcoming steric barriers.[1][4] | |
| Incomplete Reaction: The reaction may have stalled before completion. | Monitor the reaction closely with TLC. If stalled, consider the points above or add a slight excess of the more stable reactant.[1] | |
| Poor Nucleophilicity of the Amine: While generally a good nucleophile, issues can arise. | For less reactive amines, adding a non-nucleophilic base like triethylamine can help.[1] | |
| Formation of Side Products | Reaction with Impurities: Impurities in starting materials can lead to byproducts. | Ensure the purity of N-benzyl-N-methylamine and the thiocarbonyl source.[5] |
| Decomposition at High Temperatures: Excessive heat can lead to decomposition of reactants or products. | If heating is necessary, do so gently and monitor the reaction for the appearance of new spots on TLC.[5] | |
| Difficulty in Product Purification | Product is an Oil: Not all thiourea derivatives are crystalline solids. | Purify via column chromatography. Use TLC to determine an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[3] |
| Co-precipitation of Impurities: If the product precipitates from the reaction, it may be impure. | Wash the filtered product with a suitable cold solvent to remove soluble impurities.[5] Recrystallization from an appropriate solvent (e.g., ethanol) is a common purification method for solid products.[3] | |
| Product Inseparable from Starting Material: The polarity of the product and starting amine may be similar. | Optimize the solvent system for column chromatography to achieve better separation. Acid-base extraction can also be effective if their properties differ sufficiently.[5] |
Experimental Protocols
General Protocol for the Synthesis of this compound from N-benzyl-N-methylamine and Carbon Disulfide
This protocol is a general guideline and may require optimization.
Materials:
-
N-benzyl-N-methylamine
-
Carbon Disulfide (CS₂)
-
A suitable base (e.g., triethylamine or sodium hydroxide)
-
A suitable coupling reagent (e.g., a carbodiimide, if needed for the second step)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N-benzyl-N-methylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent.[1]
-
Formation of Dithiocarbamate: Cool the solution in an ice bath. Add the base (1.0 equivalent) followed by the dropwise addition of carbon disulfide (1.1 equivalents).[7] Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt intermediate.[7]
-
Conversion to Thiourea: The conversion of the dithiocarbamate to the thiourea can be achieved through various methods. One approach is the addition of a coupling reagent to facilitate the elimination of a sulfur species and formation of an isothiocyanate intermediate which then reacts with another equivalent of the amine. Alternatively, in a one-pot synthesis of a symmetrical thiourea, an activating agent would be added, followed by another equivalent of the amine. For an N,N-disubstituted thiourea like this, the dithiocarbamate is often isolated and then treated with a reagent to eliminate H₂S or a derivative.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.[1]
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The workup procedure will depend on the specific reagents used. An aqueous workup with extraction into an organic solvent is common.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) if it is a solid, or by column chromatography on silica gel if it is an oil or contains impurities of similar polarity.[1][3]
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
Reaction Mechanism Pathway
Caption: Simplified mechanism for thiourea formation from an amine and isothiocyanate.
References
- 1. benchchem.com [benchchem.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Yield of N-benzyl-N-methylthiourea
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-N-methylthiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the nucleophilic addition of N-methylbenzylamine to an isothiocyanate, or more commonly, the reaction of benzylamine with methyl isothiocyanate. This reaction is typically high-yielding and straightforward.[1]
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Degradation of Methyl Isothiocyanate: Methyl isothiocyanate can degrade, especially if not stored properly. It is advisable to use freshly distilled or a new bottle of the reagent.[1]
-
Steric Hindrance: While less of a concern with benzylamine and methyl isothiocyanate, significant steric bulk on either reactant can slow down the reaction.
-
Low Nucleophilicity of the Amine: The nucleophilicity of the amine is crucial for the reaction to proceed efficiently.
-
Inappropriate Solvent: The choice of solvent can impact reaction rates and solubility of reactants.
-
Suboptimal Temperature: While the reaction is often exothermic and proceeds at room temperature, gentle heating may be required for less reactive substrates.
Q3: What are the common impurities I might encounter?
A3: Common impurities include:
-
Unreacted Starting Materials: Benzylamine or methyl isothiocyanate may remain if the reaction does not go to completion.
-
Symmetrical Thioureas: If there are other primary amines present as impurities in the starting materials, symmetrical disubstituted thioureas can form.[1]
-
Side Products from Solvent Interaction: If using a reactive solvent like DMF, side products can form, especially if the reaction involves reagents like benzyl bromide in alternative synthetic routes.
Q4: How can I purify the final product?
A4: The most common methods for purifying this compound are:
-
Recrystallization: This is an effective method if a suitable solvent system is found. Ethanol or ethanol/water mixtures are often good starting points.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from unreacted starting materials and side products.[2] A common eluent system is a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of methyl isothiocyanate. | Use a fresh bottle or distill the methyl isothiocyanate before use. |
| Low reactivity of starting materials. | Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | |
| Incorrect stoichiometry. | Ensure a 1:1 molar ratio of benzylamine to methyl isothiocyanate. A slight excess (1.05-1.1 eq) of the isothiocyanate can be used. | |
| Formation of Side Products | Presence of other primary amines in starting materials. | Use highly pure starting materials. |
| Reaction with solvent. | Use an inert solvent such as THF, acetonitrile, or dichloromethane. | |
| Product is an Oil and Difficult to Purify | Presence of impurities inhibiting crystallization. | Attempt purification by column chromatography. |
| The product itself may be a low-melting solid or an oil at room temperature. | Confirm the product's identity by analytical methods (NMR, MS) before proceeding. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established methods for the synthesis of N,N'-disubstituted thioureas.[1][2]
Materials:
-
Benzylamine
-
Methyl isothiocyanate
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in anhydrous THF (approximately 5-10 mL per gram of benzylamine).
-
To this stirred solution, add methyl isothiocyanate (1.05 eq) dropwise at room temperature. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
-
Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield this compound as a white solid.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | THF | 25 | 4 | 92 |
| 2 | Acetonitrile | 25 | 4 | 90 |
| 3 | Dichloromethane | 25 | 4 | 88 |
| 4 | THF | 50 | 2 | 95 |
| 5 | Acetonitrile | 50 | 2 | 93 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing the reaction yield of this compound.
References
Technical Support Center: Purification of Crude N-benzyl-N-methylthiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude N-benzyl-N-methylthiourea. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for purifying crude this compound are recrystallization and flash column chromatography. Recrystallization is often a good first choice if the crude material is relatively pure and a suitable solvent can be found.[1][2] Flash column chromatography is a more powerful technique for separating the desired product from a wider range of impurities, especially those with similar polarities.[3][4]
Q2: How do I choose the best purification method for my sample?
A2: The choice of purification method depends on the impurity profile and the scale of your reaction.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is generally faster and uses less solvent than chromatography for large quantities. A preliminary small-scale solvent screen is recommended to find a suitable solvent system.
-
Flash Column Chromatography: Recommended when the crude product contains multiple impurities or impurities with polarities similar to the product. It offers higher resolution but is more time and solvent-intensive. Thin-layer chromatography (TLC) should be used to develop a suitable mobile phase before running the column.[3]
Q3: What are the potential impurities I might encounter in my crude this compound?
A3: Common impurities can arise from the starting materials or side reactions during the synthesis, which is typically the reaction of N-benzylamine with methyl isothiocyanate. Potential impurities include:
-
Unreacted N-benzylamine
-
Unreacted methyl isothiocyanate (or its degradation products)
-
Symmetrical N,N'-dibenzylthiourea or N,N'-dimethylthiourea (if there are contaminants in the starting materials)
-
Byproducts from the decomposition of the isothiocyanate.[5]
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage purity of the sample. A reverse-phase C18 column is often suitable for this type of compound.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (74 °C) is a good indicator of high purity.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Troubleshooting
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. Here are some solutions:
-
Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and allow the solution to cool more slowly.
-
Solution 2: Try a different solvent or a solvent mixture. A solvent in which the compound is slightly less soluble at high temperatures may promote better crystal formation.
-
Solution 3: Use a seed crystal. A small, pure crystal of this compound can be added to the cooled solution to induce crystallization.
Q: I have a very low yield after recrystallization. What went wrong?
A: Low recovery can be due to several factors:
-
Cause: Using too much solvent, premature crystallization, or washing with a solvent that is too warm.
-
Solution 1: Use the minimum amount of hot solvent required to dissolve the crude product.
-
Solution 2: Ensure that the filtration of any insoluble impurities is done quickly with a pre-heated funnel to prevent the product from crystallizing prematurely.
-
Solution 3: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[7]
-
Solution 4: The mother liquor (the solution after filtering the crystals) can be concentrated and cooled again to obtain a second crop of crystals.
Q: My purified product is still colored. How can I remove colored impurities?
A: If your this compound is expected to be a white solid but appears colored, you can try the following:
-
Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use only a very small amount (a spatula tip) as excessive use can lead to the loss of your product. After adding the charcoal, heat the solution for a few minutes and then filter it hot through a fluted filter paper or a Celite® pad to remove the charcoal.
Flash Column Chromatography Troubleshooting
Q: I am not getting good separation of my product from an impurity on the column. What can I do?
A: Poor separation can be addressed by optimizing your chromatography conditions:
-
Cause: The polarity of the eluent is too high or too low.
-
Solution 1: Adjust the solvent system. If the spots are too close together on the TLC plate, try a different solvent mixture. For this compound, a mixture of hexane and ethyl acetate is a good starting point.[8]
-
Solution 2: Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.
-
Solution 3: Ensure your column is packed correctly. An improperly packed column with cracks or channels will lead to poor separation.
Q: My compound is streaking on the TLC plate and the column. How can I fix this?
A: Streaking is often caused by the compound being too polar for the solvent system or interacting strongly with the silica gel.
-
Cause: The compound may be acidic or basic, or the eluent may not be suitable.
-
Solution: Add a small amount of a modifier to your eluent. For thiourea derivatives, which can have slightly acidic N-H protons, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can often improve the peak shape and reduce streaking.
Quantitative Data Summary
The following tables provide estimated data for the purification of this compound. This data is based on general principles for similarly structured organic compounds and should be used as a guideline. Experimental results may vary.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature (20-25 °C)
| Solvent | Polarity Index | Estimated Solubility |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Medium |
| Dichloromethane | 3.1 | High |
| Ethyl Acetate | 4.4 | High |
| Acetone | 5.1 | High |
| Isopropanol | 3.9 | Medium-High |
| Ethanol | 4.3 | High |
| Methanol | 5.1 | High |
Table 2: Typical Yield and Purity Ranges for Purification Techniques
| Purification Technique | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Recrystallization | 60 - 85 | > 98 | Highly dependent on the initial purity of the crude material. |
| Flash Column Chromatography | 70 - 95 | > 99 | Yield depends on the separation efficiency and the number of fractions collected. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point for thiourea derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point and assess the purity by TLC or HPLC.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities. A starting point is a 4:1 mixture of Hexane:Ethyl Acetate.[8]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet or dry packing method). Add a layer of sand on top of the silica gel.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica onto the top of the packed column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or compressed air) to begin the elution process.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Assess the purity of the final product by HPLC and/or NMR.
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Recrystallization Troubleshooting Logic
Caption: Decision tree for troubleshooting common recrystallization issues.
Column Chromatography Method Development
References
- 1. zodiaclifesciences.com [zodiaclifesciences.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: N-benzyl-N-methylthiourea Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-N-methylthiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and generally efficient method for preparing this compound is the reaction of an isothiocyanate with a secondary amine. Specifically, this involves the reaction of N-benzylmethylamine with methyl isothiocyanate. This reaction is a type of nucleophilic addition where the nitrogen atom of the secondary amine attacks the electrophilic carbon atom of the isothiocyanate group. The reaction is typically high-yielding and proceeds under mild conditions.[1]
Q2: What are some of the common byproducts I might encounter in the synthesis of this compound?
A2: While the reaction of N-benzylmethylamine with an isothiocyanate is generally clean, several byproducts can form depending on the reaction conditions and the purity of the starting materials. These can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual N-benzylmethylamine or the isothiocyanate in the final product.
-
Symmetrical Thioureas: If the isothiocyanate used is generated in situ from a primary amine and there is an excess of that primary amine, a symmetrical N,N'-disubstituted thiourea can form as a byproduct.[2]
-
Products from Reagent Decomposition: Isothiocyanates can be sensitive to heat and moisture. Degradation can lead to various impurities. It is recommended to use freshly prepared or purified isothiocyanates and to store them in a cool, dark, and dry environment.[3]
-
Thiuram Disulfides: In syntheses involving carbon disulfide, particularly with secondary amines, thiuram disulfides can be a common byproduct.[3]
Q3: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
A3: Low yields in thiourea synthesis can be attributed to several factors:
-
Poor Nucleophilicity of the Amine: If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the reaction. For N-benzylmethylamine, this is generally not a significant issue.
-
Instability of the Isothiocyanate: As mentioned, isothiocyanates can degrade. Using fresh, pure isothiocyanate is crucial.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Steric Hindrance: While less of a concern with N-benzylmethylamine, highly substituted amines or isothiocyanates can lead to slower reactions and lower yields. Increasing the reaction temperature or using microwave irradiation can sometimes help overcome steric barriers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of Isothiocyanate Reagent | Use freshly distilled or newly purchased methyl isothiocyanate. Ensure storage in a tightly sealed container in a cool, dark place. |
| Low Reactivity of N-benzylmethylamine | While N-benzylmethylamine is generally reactive, ensure its purity. If necessary, purify by distillation. | |
| Inappropriate Solvent | Use an anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. | |
| Presence of Multiple Spots on TLC | Formation of Byproducts | Add the isothiocyanate dropwise to the amine solution to maintain better temperature control. Monitor the reaction closely by TLC and stop it once the starting materials are consumed to avoid further side reactions. |
| Impure Starting Materials | Ensure the purity of both N-benzylmethylamine and methyl isothiocyanate before starting the reaction. | |
| Difficulty in Product Purification | Co-precipitation of Byproducts | If the product precipitates, it may contain unreacted starting materials or byproducts. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective for purification. |
| Product is an Oil | If the product does not crystallize, purification by column chromatography on silica gel is the recommended method. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on the general method for the preparation of trisubstituted thioureas from a secondary amine and an isothiocyanate.[4]
Materials:
-
N-benzylmethylamine
-
Methyl isothiocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel (optional)
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-benzylmethylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
To the stirred solution, add methyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, so slow addition is recommended.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if it is an oil.
Data Presentation
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Compound | Structure | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| This compound (Product) | C₉H₁₂N₂S | Phenyl protons: 7.2-7.4 (m, 5H), Benzyl CH₂: ~4.8 (s, 2H), N-CH₃: ~3.1 (s, 3H), NH₂: Broad singlet | C=S: ~183, Phenyl C: 127-138, Benzyl CH₂: ~55, N-CH₃: ~38 |
| N-benzylmethylamine (Starting Material) | C₈H₁₁N | Phenyl protons: 7.2-7.4 (m, 5H), Benzyl CH₂: 3.7 (s, 2H), N-CH₃: 2.4 (s, 3H), NH: Broad singlet | Phenyl C: 127-140, Benzyl CH₂: 56, N-CH₃: 36 |
| Methyl isothiocyanate (Starting Material) | CH₃NS | CH₃: ~3.0 (s, 3H) | N=C=S: ~130, CH₃: ~31 |
| 1,3-Dimethylthiourea (Potential Byproduct) | C₃H₈N₂S | NH: Broad singlet, CH₃: ~3.0 (d, 6H) | C=S: ~183, CH₃: ~31 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
Reaction Pathway for the Synthesis of this compound
Caption: Main reaction pathway.
References
improving the stability of N-benzyl-N-methylthiourea solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of N-benzyl-N-methylthiourea solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound solutions?
A1: The stability of this compound, like other thiourea derivatives, is primarily affected by several factors:
-
pH: Solutions can be susceptible to degradation in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of thermal decomposition.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidation: Thiourea compounds can be susceptible to oxidation.
-
Moisture: The presence of water can facilitate hydrolysis.[1]
Q2: What are the visible signs of this compound degradation in solution?
A2: Degradation of this compound in solution may be indicated by:
-
Color Change: The development of a yellowish tint in a previously colorless solution.[1]
-
Precipitation: Formation of insoluble degradation products, leading to turbidity or visible precipitate in the solution.[1]
-
Odor: Emission of ammonia or sulfurous odors, which can be a sign of thermal decomposition or hydrolysis.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize the shelf-life of this compound solutions, it is recommended to:
-
Store at low temperatures: Refrigeration (2-8 °C) is generally advisable. For long-term storage, freezing (-20 °C or below) may be appropriate, but it is crucial to first confirm that the compound will not precipitate out of solution upon thawing.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use airtight containers: To minimize exposure to air and prevent oxidative degradation and solvent evaporation.
-
Consider an inert atmosphere: For highly sensitive applications, purging the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial.[1]
Q4: What are suitable solvents for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it further in the aqueous culture medium. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not induce toxicity.
Q5: Can stabilizers be added to this compound solutions?
A5: Yes, for certain applications, the addition of stabilizers can be beneficial. For thiourea solutions in general, antioxidants can be used to inhibit oxidative degradation. If metal-catalyzed degradation is a concern, a chelating agent like EDTA can be added to sequester metal ions.[1] However, the compatibility and potential interference of any additive with the specific experimental system must be validated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | Degradation leading to insoluble products. | Prepare fresh solutions before use. If storing solutions, filter them through a 0.22 µm filter before use. Consider storing at a different temperature (refrigeration vs. room temperature) after testing for solubility at that temperature. |
| Exceeding the solubility limit of the compound in the chosen solvent. | Ensure the concentration is below the solubility limit at the storage temperature. Gentle warming and sonication may help redissolve the compound, but be cautious of thermal degradation. | |
| Solution turns yellow over time. | Oxidation or photodegradation.[1] | Store the solution in an amber, airtight container in the dark. Consider purging with an inert gas before sealing. Prepare fresh solutions more frequently. |
| Inconsistent or unexpected experimental results. | Degradation of the this compound solution, leading to a lower effective concentration of the active compound. | Use freshly prepared solutions for each experiment. Verify the purity and concentration of the stock solution using an appropriate analytical method, such as HPLC, before use. |
| Difficulty dissolving the solid compound. | Inappropriate solvent or low solubility. | Try a different organic solvent such as DMSO or ethanol. Gentle heating and sonication can aid dissolution, but avoid excessive heat. Prepare a more dilute solution if solubility is a limiting factor. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Tightly cap the tube/vial.
-
Vortex the mixture vigorously until the solid is completely dissolved.
-
If the solid does not dissolve completely, brief sonication in a water bath may be applied.
-
Store the stock solution at -20°C in the dark. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrument and requirements.
Chromatographic Conditions (starting point):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Gradient Program (Example):
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90-10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. A photodiode array (PDA) detector can be used to determine the optimal wavelength. A starting point could be around 240-260 nm.
-
Injection Volume: 10 µL.
Forced Degradation Study: To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation. The goal is to demonstrate that the degradation products are well-separated from the parent compound.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Mix the this compound solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Mix the this compound solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection. |
| Oxidation | Treat the this compound solution with 3% hydrogen peroxide at room temperature for a specified time. |
| Thermal Degradation | Heat the this compound solution at a high temperature (e.g., 80°C) for a specified time. |
| Photodegradation | Expose the this compound solution to UV light (e.g., 254 nm) for a specified time. |
Visualizations
Experimental Workflow for Solution Preparation and Stability Testing
Caption: Workflow for preparing and testing the stability of this compound solutions.
Potential Signaling Pathway Involvement of this compound Derivatives
While specific data for this compound is limited, related thiourea derivatives have been investigated as inhibitors of the EGFR/HER-2 signaling pathway, which is crucial in some cancers.[2][3] The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.
Caption: Potential inhibition of the EGFR/HER-2 signaling pathway by this compound derivatives.
References
Technical Support Center: N-benzyl-N-methylthiourea Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving N-benzyl-N-methylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
The most common and direct method for synthesizing this compound is the reaction of benzyl isothiocyanate with methylamine. An alternative route involves the reaction of N-benzyl-N-methylamine with a thiocarbonyl transfer reagent.
Q2: What are the critical parameters to control during the synthesis of this compound?
Key parameters to control include reaction temperature, stoichiometry of reactants, and the purity of the starting materials. The reaction between an isothiocyanate and an amine is typically exothermic, so maintaining a controlled temperature, often starting at 0°C and slowly warming to room temperature, is crucial to prevent side reactions.[1]
Q3: I am observing a low yield in my synthesis. What are the potential causes and solutions?
Low yields can be attributed to several factors, including impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions.[2][3] It is advisable to use freshly distilled amines and high-purity isothiocyanates. Additionally, adjusting the reaction time and temperature may improve the yield. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation of reactants.
Q4: My purified this compound appears impure. What are the likely contaminants and how can I remove them?
Common impurities include unreacted starting materials and byproducts such as symmetric thioureas.[2] Purification can typically be achieved through recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3][4]
Q5: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents. It is a solid at room temperature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and use of this compound.
Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of isothiocyanate. | Use freshly prepared or commercially available high-purity isothiocyanate. |
| Low nucleophilicity of the amine. | While methylamine is a good nucleophile, ensure it has not degraded. Use a fresh bottle or a recently prepared solution. | |
| Incorrect reaction temperature. | Start the reaction at a lower temperature (e.g., 0°C) and allow it to slowly warm to room temperature. For less reactive starting materials, gentle heating may be required.[3] | |
| Formation of Side Products | Reaction of the isothiocyanate with water. | Ensure all glassware is dry and use anhydrous solvents. |
| Presence of impurities in starting materials. | Purify starting materials before use. For example, distill liquid amines. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | Attempt purification by column chromatography. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
Product Characterization
| Problem | Potential Cause | Recommended Solution |
| Incorrect Melting Point | Presence of impurities. | Re-purify the product by recrystallization or column chromatography. |
| Incorrect literature value. | Cross-reference the melting point from multiple reliable sources if available. | |
| Unexpected Peaks in NMR Spectrum | Residual solvent. | Dry the sample under high vacuum for an extended period. |
| Presence of byproducts or unreacted starting materials. | Compare the spectrum with the spectra of the starting materials to identify impurities. Further purification is likely needed. | |
| Product degradation. | If the compound is unstable, acquire the NMR spectrum promptly after purification. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general reaction between an isothiocyanate and an amine.[1]
Materials:
-
Benzyl isothiocyanate
-
Methylamine (e.g., 40% solution in water or 2M in THF)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve benzyl isothiocyanate (1.0 eq) in ethanol.
-
Place the flask in an ice bath to cool the solution to 0°C.
-
Slowly add methylamine (1.1 eq) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data for Synthesis:
| Parameter | Value |
| Reactant Ratio (Isothiocyanate:Amine) | 1.0 : 1.1 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | > 90% (reported for similar reactions) |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Potential Signaling Pathway Inhibition
While the specific targets of this compound are not extensively documented, related N-benzyl-N'-phenylthiourea derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and HER-2, which are crucial in cancer cell proliferation.[5]
Caption: Potential inhibitory action on the EGFR/HER-2 signaling pathway.
References
Technical Support Center: N-benzyl-N-methylthiourea Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-N-methylthiourea. The following information addresses common issues related to solvent effects on its reactivity during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method for synthesizing this compound is the reaction of benzyl isothiocyanate with methylamine or the reaction of N-methyl-N-benzylamine with a thiocyanate salt. The reaction between an isothiocyanate and an amine is generally a straightforward and high-yielding method.[1]
Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors:
-
Moisture Contamination: Isothiocyanates are sensitive to moisture, which can lead to the formation of byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
-
Purity of Starting Materials: Impurities in your benzyl isothiocyanate or methylamine can lead to side reactions.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in incomplete conversion.
-
Suboptimal Reaction Temperature: While the reaction is often exothermic, maintaining an appropriate temperature is crucial to prevent side reactions.
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. An inappropriate solvent can significantly hinder the reaction.
Q3: What are common side products observed during the synthesis of N,N'-disubstituted thioureas like this compound?
A3: A common side product is the formation of a symmetrical diarylurea if moisture is present, which hydrolyzes the isothiocyanate to an amine that can then react with another isothiocyanate molecule.[2] In syntheses starting from amines and carbon disulfide, the formation of dithiocarbamate intermediates can lead to impurities if the reaction is incomplete.
Q4: How does the choice of solvent affect the reaction rate and yield?
A4: The solvent can influence the reaction by:
-
Solubilizing Reactants: Ensuring that the reactants are in the same phase is crucial for the reaction to proceed.
-
Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reaction mechanisms. For instance, SN2 reactions are often favored by polar aprotic solvents.
-
Influencing Reaction Mechanism: The solvent can sometimes alter the reaction pathway, leading to different products.
Troubleshooting Guides
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants | Select a solvent in which both N-benzylamine (or benzyl isothiocyanate) and the other reactant are soluble. Polar aprotic solvents like THF, acetonitrile, or acetone are often good starting points for thiourea synthesis.[1] |
| Low Reactivity of Amine | If synthesizing from an amine and a thiocarbonylating agent, the nucleophilicity of the amine is key. For weakly nucleophilic amines, consider using a more polar solvent to enhance reactivity or a stronger thiocarbonylating agent. |
| Decomposition of Isothiocyanate | If using benzyl isothiocyanate, ensure it is of high purity and has been stored properly. Consider using it immediately after purification. |
| Reaction Temperature Too Low | While high temperatures can cause side reactions, the reaction may not proceed if the temperature is too low. Monitor the reaction by TLC and consider gentle heating if no progress is observed at room temperature. |
Problem: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| Presence of Water | Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incorrect Reaction Time | Monitor the reaction progress by TLC. Stopping the reaction too early will result in unreacted starting materials, while prolonged reaction times may lead to the formation of degradation products. |
| Side Reactions with Solvent | Protic solvents like ethanol can potentially react with isothiocyanates, especially at elevated temperatures.[3] Consider using aprotic solvents like THF or acetonitrile. |
Data Presentation
Table 1: Qualitative Solvent Effects on the Synthesis of N,N'-Disubstituted Thioureas
Disclaimer: The following data is generalized from the synthesis of analogous N,N'-disubstituted thioureas. Optimal conditions for this compound may vary.
| Solvent | Solvent Type | Typical Observations | Potential Issues |
| Water | Polar Protic | Can be highly efficient for the synthesis of some symmetrical N,N'-dialkylthioureas at room temperature.[4] | Poor solubility of starting materials, potential for hydrolysis of isothiocyanate. |
| Ethanol/Methanol | Polar Protic | Moderate yields have been reported for some thiourea syntheses.[4] | Can react with isothiocyanates at higher temperatures, leading to byproducts.[3] |
| Acetonitrile | Polar Aprotic | A common and often effective solvent for this type of reaction.[1] | Requires anhydrous conditions to prevent side reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Another frequently used and effective solvent.[1] | Must be anhydrous. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate yields have been observed in some cases.[4] | Lower polarity may not be sufficient for all reactants. |
| Acetone | Polar Aprotic | A common solvent choice for thiourea synthesis.[1] | Requires anhydrous conditions. |
| Toluene/Hexane | Nonpolar | Generally poor yields and longer reaction times.[4] | Poor solubility of polar reactants and intermediates. |
Table 2: Spectroscopic Data for this compound in Common Deuterated Solvents
Note: Chemical shifts (δ) are reported in ppm and are referenced to the residual solvent peak. Actual values may vary depending on concentration and temperature.
| Solvent | 1H NMR (Predicted) | 13C NMR (Predicted) |
| CDCl₃ | Phenyl-H: ~7.2-7.4 (m), CH₂: ~4.8 (s), N-CH₃: ~3.1 (s), NH: broad signal | C=S: ~183, Phenyl-C: ~127-137, CH₂: ~55, N-CH₃: ~35 |
| DMSO-d₆ | Phenyl-H: ~7.2-7.4 (m), CH₂: ~4.7 (d), N-CH₃: ~2.9 (d), NH: broad signals | C=S: ~182, Phenyl-C: ~127-138, CH₂: ~53, N-CH₃: ~34 |
| (CD₃)₂CO | Phenyl-H: ~7.2-7.4 (m), CH₂: ~4.8 (s), N-CH₃: ~3.0 (s), NH: broad signal | C=S: ~183, Phenyl-C: ~127-138, CH₂: ~54, N-CH₃: ~35 |
Reference for common solvent and impurity shifts:[5][6][7][8][9]
Experimental Protocols
Synthesis of this compound from Benzyl Isothiocyanate and Methylamine
This protocol is a general guideline and may require optimization.
Materials:
-
Benzyl isothiocyanate
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous solvent (e.g., acetonitrile, THF, or acetone)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl isothiocyanate (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add methylamine (1.0-1.1 eq.) to the stirred solution. If using a solution of methylamine, add it dropwise. If using methylamine gas, bubble it through the solution at a controlled rate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, if a precipitate has formed, collect the product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent properties and their effect on reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.washington.edu [chem.washington.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
managing temperature control in N-benzyl-N-methylthiourea reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control during the synthesis of N-benzyl-N-methylthiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure successful and reproducible outcomes.
Troubleshooting Guide
Uncontrolled temperature fluctuations can lead to a variety of issues in the synthesis of this compound. This guide addresses common problems in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Reaction Temperature: The reaction may be too slow at ambient temperatures, especially if the amine's nucleophilicity is low. | Gentle Heating: If the reaction is sluggish, consider gentle heating to 40-50°C. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid side product formation.[1] |
| High Reaction Temperature: Excessive heat can lead to the decomposition of the desired product or starting materials. | Cooling and Controlled Addition: For exothermic reactions, such as the common synthesis from an isothiocyanate and an amine, use an ice bath to maintain a low temperature during reagent addition. Add the isothiocyanate dropwise to control the rate of heat generation.[2] | |
| Moisture Contamination: Water in the reaction can lead to hydrolysis of the isothiocyanate starting material. | Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] | |
| Formation of Multiple Products (Visible on TLC) | High Reaction Temperature: Elevated temperatures can promote the formation of side products. | Maintain Low Temperature: Whenever possible, run the reaction at room temperature or below, especially during the initial mixing of reactants.[1] |
| Prolonged Reaction Time at Elevated Temperature: Extended heating can lead to degradation and byproduct formation. | Optimize Reaction Time: Monitor the reaction's progress with TLC to determine the optimal reaction time and avoid unnecessary heating.[1] | |
| Runaway Reaction | Uncontrolled Exotherm: The reaction of an isothiocyanate with an amine can be highly exothermic, and if not properly controlled, the temperature can rise rapidly.[2] | Slow Reagent Addition: Add the isothiocyanate to the amine solution slowly and dropwise. |
| Efficient Cooling: Use an ice bath or other cooling system to dissipate the heat generated during the reaction. | ||
| Adequate Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound, and how does temperature play a role?
The most prevalent method for synthesizing N,N'-disubstituted thioureas like this compound is the reaction of an isothiocyanate with a primary or secondary amine. In this case, you would react benzyl isothiocyanate with methylamine or N-methylbenzylamine with a source of thiocyanate. This reaction is often exothermic, meaning it releases heat.[2] Proper temperature control is crucial to prevent a runaway reaction and to minimize the formation of byproducts.
Q2: My reaction of benzyl isothiocyanate and methylamine is very vigorous. How can I control it?
The reaction between an isothiocyanate and an amine can be vigorous and difficult to manage if the reagents are mixed too quickly.[2] To control this exothermic reaction:
-
Cool the reaction mixture: Place your reaction flask in an ice bath to maintain a low temperature (e.g., 0-5°C).
-
Slow, controlled addition: Add the benzyl isothiocyanate to the stirred methylamine solution dropwise using a dropping funnel. This allows the heat to dissipate as it is generated.
-
Use an appropriate solvent: A suitable solvent can help to absorb and distribute the heat. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Q3: I am not getting a good yield at room temperature. Should I heat the reaction?
If the reaction is proceeding slowly at room temperature, gentle heating can be beneficial. A temperature of 40-50°C may be sufficient to increase the reaction rate.[1] However, it is critical to monitor the reaction by TLC. Excessive or prolonged heating can lead to the decomposition of the product and the formation of impurities.
Q4: What are some potential side products that can form due to improper temperature control?
High reaction temperatures can lead to several side reactions, including:
-
Decomposition of the isothiocyanate: Isothiocyanates can be unstable at elevated temperatures.
-
Formation of symmetrical thioureas: If there are competing amine reactants, higher temperatures can sometimes lead to less selective reactions.
-
Hydrolysis: If moisture is present, high temperatures can accelerate the hydrolysis of the isothiocyanate.[1]
Q5: How can I monitor the reaction temperature effectively?
For precise temperature control, it is recommended to:
-
Use a reaction vessel equipped with a thermometer or a temperature probe.
-
Employ a controlled heating source like a heating mantle with a temperature controller or a temperature-controlled oil bath.
-
For cooling, an ice-salt bath can be used to achieve temperatures below 0°C if necessary.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-N'-methylthiourea via Isothiocyanate and Amine Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Benzyl isothiocyanate
-
Methylamine (e.g., 40% solution in water or 2M in THF)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
Procedure:
-
In a round-bottom flask, dissolve methylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add benzyl isothiocyanate (1.0-1.1 equivalents) to the stirred methylamine solution dropwise via a dropping funnel over a period of 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of N-benzyl-N'-methylthiourea.
Caption: Troubleshooting logic for this compound synthesis.
References
preventing decomposition of N-benzyl-N-methylthiourea during workup
Welcome to the Technical Support Center for N-benzyl-N-methylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this compound, with a specific focus on preventing its decomposition during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during workup?
A1: this compound, like other thiourea derivatives, is susceptible to degradation under several conditions commonly encountered during workup. The primary pathways of decomposition include:
-
Hydrolysis: Both acidic and basic conditions can promote the hydrolysis of the thiourea functional group.[1]
-
Acid-catalyzed hydrolysis: This can lead to the formation of N-benzyl-N-methylamine, hydrogen sulfide, and carbon dioxide. In some cases, elemental sulfur and the corresponding urea can be formed.[1]
-
Base-catalyzed hydrolysis: Strong alkaline conditions can also lead to the cleavage of the thiourea, yielding N-benzyl-N-methylamine and thiocyanate salts. N-acylthioureas are known to be rapidly hydrolyzed in alkaline solutions.[2]
-
-
Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the formation of disulfides or other oxidation products.[1] Milder oxidants like iodine can produce a cationic disulfide.[1]
-
Thermal Decomposition: While typically a concern at elevated temperatures, prolonged heating during workup (e.g., solvent removal) can contribute to degradation.
Q2: What are the visible signs of this compound decomposition?
A2: Decomposition of this compound, which is typically a solid, may be indicated by:
-
Color Change: The appearance of a yellowish tint to the solid or solution.
-
Odor: The emission of ammonia-like or sulfurous odors (e.g., hydrogen sulfide).
-
Formation of Precipitates: The appearance of insoluble byproducts.
-
Inconsistent Analytical Data: Broad melting points, or unexpected peaks in NMR, LC-MS, or other analytical techniques.
Q3: What is the most common synthetic route for this compound, and what are the likely impurities?
A3: The most common and straightforward synthesis involves the reaction of benzyl isothiocyanate with N-methylamine, or methyl isothiocyanate with N-benzylamine.[3] This is a nucleophilic addition reaction that is often high-yielding.[4]
Potential impurities from this synthesis that may need to be removed during workup include:
-
Unreacted starting materials (N-methylamine, benzyl isothiocyanate, or N-benzylamine and methyl isothiocyanate).
-
Byproducts from the decomposition of the isothiocyanate starting material.[5]
-
Symmetrically disubstituted thioureas if there are competing reactions.
Troubleshooting Guide: Preventing Decomposition During Workup
This guide addresses common issues encountered during the workup of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated product after aqueous workup. | Decomposition due to acidic or basic conditions. | - Neutralize Carefully: If an acid or base is used in the reaction, neutralize the mixture to a pH of ~7 before extraction. Use mild acids (e.g., dilute citric acid or saturated NH4Cl) and bases (e.g., saturated NaHCO3) and avoid strong acids or bases. - Minimize Contact Time: Perform extractions quickly to minimize the time the compound is in contact with the aqueous phase. - Use Brine Washes: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water and reduce the potential for hydrolysis. |
| Product appears oily or fails to crystallize. | Presence of impurities or residual solvent. | - Column Chromatography: Purify the crude product using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane.[4] - Trituration: Vigorously stir the oily product with a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether) to induce crystallization and wash away soluble impurities.[4] |
| Isolated product is discolored (yellow/brown). | Oxidation of the thiourea. | - Work under an inert atmosphere: If possible, conduct the workup under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen. - Avoid Oxidizing Agents: Ensure that no residual oxidizing agents from the reaction are carried into the workup. If necessary, quench any oxidants before starting the workup. |
| Formation of an insoluble precipitate during extraction. | Potential formation of insoluble salts or decomposition products. | - Filter before extraction: If a solid is present after the reaction, it may be beneficial to filter the reaction mixture before proceeding with the aqueous workup. - Adjust pH: The precipitate may be soluble at a different pH. Carefully adjust the pH of the aqueous layer to see if the solid dissolves. |
Experimental Protocols
Protocol 1: General Extractive Workup for this compound
This protocol is recommended for the purification of this compound following its synthesis from an isothiocyanate and an amine in a common organic solvent (e.g., THF, DCM, or Ethyl Acetate).
Materials:
-
Reaction mixture containing this compound
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Rotary evaporator
Procedure:
-
Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.[6]
-
Dilution: Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Neutral Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (2 x volume of the organic layer). This will remove water-soluble impurities.
-
Mild Basic Wash: Wash the organic layer with saturated sodium bicarbonate solution (1 x volume of the organic layer) to remove any acidic impurities.
-
Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to facilitate the removal of water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification: If necessary, the crude product can be further purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).[3][7]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly cloudy. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Solubility of N,N'-diethylthiourea (as an analogue for this compound) in Common Solvents
| Solvent | Solubility |
| Water | Slightly Soluble[8] |
| Methanol | Soluble[8] |
| Diethyl Ether | Soluble[8] |
| Acetone | Soluble[8] |
| Benzene | Soluble[8] |
| Ethyl Acetate | Soluble[8] |
| Gasoline | Insoluble[8] |
Note: This data is for N,N'-diethylthiourea and serves as an estimate. Actual solubility for this compound should be determined experimentally.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Recommended extractive workup workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. mdpi.com [mdpi.com]
- 8. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with low reactivity of N-benzyl-N-methylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving N-benzyl-N-methylthiourea, particularly its low reactivity. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or not at all?
A1: The low reactivity of this compound can be attributed to a combination of steric and electronic factors. The presence of both a benzyl and a methyl group on the same nitrogen atom creates significant steric hindrance around the sulfur atom, which can impede its ability to act as a nucleophile.[1][2][3] The reactivity of thioureas generally decreases as the number of substituents on the nitrogen atoms increases.[4] Additionally, the electron-donating nature of the alkyl (methyl) and benzyl groups can increase electron density on the nitrogen atoms, which can influence the tautomeric equilibrium and the nucleophilicity of the sulfur atom.
Q2: What are the primary factors that influence the reactivity of this compound?
A2: The primary factors include:
-
Steric Hindrance: The bulky benzyl group, combined with the methyl group, physically obstructs the approach of electrophiles to the sulfur atom.[1][2][3]
-
Electronic Effects: Alkyl groups are electron-donating, which can affect the electronic properties of the thiourea moiety.
-
Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst play a crucial role in overcoming the activation energy barrier for reactions involving this sterically hindered thiourea.[1]
-
Purity of Reagents: Impurities in the this compound or other reactants can sometimes inhibit the reaction.
Q3: How can I enhance the nucleophilicity of this compound?
A3: To enhance the nucleophilicity and overcome its low reactivity, consider the following approaches:
-
Use of a Base: A non-nucleophilic base, such as triethylamine, can help to deprotonate the thiourea, increasing the electron density on the sulfur and making it a more potent nucleophile.[1]
-
Catalysis: The use of an appropriate catalyst can facilitate the reaction. For instance, in reactions where the thiourea acts as a nucleophile, phase-transfer catalysts may be effective. For other transformations, Lewis or Brønsted acids might activate the electrophile.
-
Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can help to dissolve the reactants and may facilitate certain reactions.
Q4: Are there any common side reactions to be aware of when using this compound?
A4: While the primary issue is low reactivity, potential side reactions can include:
-
Decomposition at High Temperatures: Prolonged heating at high temperatures may lead to the decomposition of the thiourea.
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, thioureas can be susceptible to hydrolysis.
-
Oxidation: The sulfur atom can be oxidized in the presence of strong oxidizing agents.
Troubleshooting Guides
Issue 1: Low or No Yield in Alkylation Reactions
Problem: You are attempting to S-alkylate this compound with an alkyl halide, but you observe a low yield of the isothiouronium salt or no reaction at all.
| Potential Cause | Recommended Solution | Expected Outcome |
| Steric Hindrance | Increase the reaction temperature and/or prolong the reaction time. Microwave irradiation can also be an effective method to overcome steric barriers.[1] | Increased conversion to the desired isothiouronium salt. |
| Low Nucleophilicity | Add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to the reaction mixture. | Enhanced reaction rate and higher yield. |
| Poor Solvent Choice | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve solubility and reaction kinetics. | Improved reaction conditions leading to a better yield. |
| Leaving Group | Use an alkyl halide with a better leaving group (e.g., iodide instead of chloride). | Faster reaction rate. |
Issue 2: Incomplete Reaction in Acylation Reactions
Problem: Your acylation reaction of this compound with an acyl chloride or anhydride is not going to completion.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Activation | Add a catalyst such as a Lewis acid (e.g., ZnCl₂) or a Brønsted acid to activate the acylating agent. | Increased rate of acylation. |
| Steric Hindrance | Increase the reaction temperature. Consider using a more reactive acylating agent if possible. | Drive the reaction to completion. |
| Base Stoichiometry | Ensure at least a stoichiometric amount of a non-nucleophilic base is used to neutralize the generated acid. | Prevents protonation of the thiourea and allows the reaction to proceed. |
Experimental Protocols
General Protocol for S-Alkylation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).
-
Reagent Addition: Add the alkyl halide (1.0-1.2 eq.) to the solution. If a base is used, add a non-nucleophilic base such as triethylamine (1.1 eq.).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). For slow reactions, consider heating under microwave irradiation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: N-benzyl-N-methylthiourea Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-benzyl-N-methylthiourea. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method for synthesizing this compound is the nucleophilic addition of an amine to an isothiocyanate. Two primary variations of this approach are viable:
-
Route A: Reaction of benzyl isothiocyanate with methylamine.
-
Route B: Reaction of methyl isothiocyanate with N-benzylmethylamine.
Another, less common, approach involves the reaction of N-benzylmethylamine with a thiocarbonyl transfer reagent like thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI). However, due to the high toxicity of reagents like thiophosgene, the isothiocyanate routes are generally preferred.[1][2]
Q2: My yield of this compound is consistently low. What are the likely causes?
Low yields in this synthesis can arise from several factors:
-
Reagent Purity and Stability: Isothiocyanates can degrade over time, especially if exposed to moisture or heat. Using freshly distilled or purified isothiocyanates is crucial.[3]
-
Steric Hindrance: While not severe in this specific synthesis, bulky substituents on either the amine or isothiocyanate can slow down the reaction, leading to incomplete conversion.[1][3]
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to an incomplete reaction. For sterically hindered or less reactive starting materials, increasing the temperature or prolonging the reaction time may be necessary.[3]
-
Side Reactions: The formation of unwanted byproducts, such as symmetrical thioureas, can significantly reduce the yield of the desired product.[1][3]
-
Purification Losses: The product may be lost during the workup and purification steps, such as extraction or column chromatography.
Q3: I'm observing unexpected byproducts in my reaction mixture. What are the most probable side reaction pathways?
Byproduct formation is a common issue. The most likely side reactions depend on the chosen synthetic route and the purity of the starting materials.
-
Formation of Symmetrical Thioureas: This is a major side reaction, especially if you are preparing your own starting materials or if there are amine impurities.
-
If synthesizing from benzyl isothiocyanate and methylamine (Route A), and your benzyl isothiocyanate contains residual benzylamine, you can form N,N'-dibenzylthiourea .
-
Similarly, if your methylamine starting material is contaminated with benzylamine, the same byproduct can form.
-
-
Formation of Ureas: If the isothiocyanate starting material has been partially hydrolyzed to its corresponding isocyanate, or if there is significant water in the reaction, the corresponding urea (N-benzyl-N-methylurea) can be formed as a byproduct.
-
Decomposition of Dithiocarbamate Intermediate: If using a method involving carbon disulfide (CS₂) to generate the isothiocyanate in situ, the intermediate dithiocarbamate salt can decompose, especially at elevated temperatures, leading to a variety of byproducts and reduced yield.[1]
-
Guanidine Derivatives: Although less common under standard synthesis conditions, subsequent reactions of the thiourea product can lead to the formation of guanidine derivatives.[4]
Q4: How can I minimize the formation of these side products?
Minimizing side reactions requires careful control over the experimental conditions:
-
Use High-Purity Reagents: Ensure your amines and isothiocyanates are pure and free from cross-contamination.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine and isothiocyanate. A slight excess of the amine can sometimes be used to ensure complete consumption of the more expensive isothiocyanate, but this can complicate purification.
-
Optimize Reaction Temperature: Most reactions between isothiocyanates and primary/secondary amines proceed readily at room temperature.[5] Avoid unnecessarily high temperatures, which can promote decomposition of intermediates and products.[6][7]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and moisture-related side reactions.
-
Dry Solvents: Use anhydrous solvents to minimize the hydrolysis of isothiocyanates to isocyanates, which would lead to urea byproducts.
Q5: My purified this compound seems to degrade over time or during workup. What are the potential degradation pathways?
Thioureas can be sensitive to certain conditions, leading to degradation:
-
Hydrolysis: The thiourea functional group is susceptible to hydrolysis under both acidic and basic conditions.[4][8] This cleavage typically yields the constituent amines (N-benzylmethylamine) and byproducts like carbon dioxide and hydrogen sulfide. Avoid strong acids or bases during workup.
-
Oxidation: Thioureas can be oxidized by various agents, even atmospheric oxygen over long periods, to form products like the corresponding urea or disulfide derivatives.[4][9] Store the final product in a cool, dark place, preferably under an inert atmosphere.[10]
-
Thermal Decomposition: At high temperatures (typically above 180°C), thioureas can decompose into a variety of products, including ammonia, isothiocyanic acid, and carbon disulfide.[6][7][11] Avoid excessive heat during purification steps like distillation or drying.
Troubleshooting Guides
Problem: Low Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store under inert gas in a cool, dark place.[3] | Improved yield and fewer byproducts from isothiocyanate decomposition. |
| Low Amine Nucleophilicity | While not typical for methylamine or N-benzylmethylamine, if using an analogue with electron-withdrawing groups, add a non-nucleophilic base (e.g., triethylamine) to activate the amine.[3] | Enhanced reaction rate and higher yield. |
| Incomplete Reaction | Increase reaction time or moderately increase the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[3] | Increased conversion to the desired thiourea product. |
| Side Product Formation | See the "Byproduct Formation" guide below. Purify reagents and control stoichiometry carefully. | Increased yield of the target compound. |
Problem: Byproduct Formation
| Potential Byproduct | Likely Origin | Identification & Mitigation |
| N,N'-Dibenzylthiourea | Contamination of benzyl isothiocyanate with benzylamine, or reaction of benzyl isothiocyanate with itself under certain conditions. | Identification: Different Rf value on TLC; characteristic peaks in 1H NMR. Mitigation: Purify starting isothiocyanate; use a two-step, one-pot approach if generating the isothiocyanate in situ.[3] |
| N,N'-Dimethylthiourea | Contamination of methylamine with methyl isothiocyanate (less common) or reaction of methyl isothiocyanate with methylamine impurity in Route B. | Identification: Different Rf value on TLC; characteristic methyl signals in 1H NMR. Mitigation: Use high-purity starting materials. |
| N-benzyl-N-methylurea | Hydrolysis of the isothiocyanate starting material to an isocyanate, followed by reaction with the amine. | Identification: Presence of a C=O stretch in the IR spectrum (~1640-1680 cm-1); characteristic shift in 13C NMR for the carbonyl carbon. Mitigation: Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the product distribution in the synthesis of this compound from benzyl isothiocyanate and methylamine (hypothetical data based on general principles).
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Yield of N,N'-Dibenzylthiourea Byproduct (%)* |
| 1 | Dichloromethane | 25 | 4 | 92 | 3 |
| 2 | Tetrahydrofuran | 25 | 4 | 95 | 2 |
| 3 | Dichloromethane | 60 | 2 | 85 | 10 |
| 4 | Tetrahydrofuran | 60 | 2 | 88 | 8 |
*Assumes a 5% contamination of the starting benzyl isothiocyanate with benzylamine.
Experimental Protocols
Protocol 1: Synthesis of this compound (Route A)
Materials:
-
Benzyl isothiocyanate (1.49 g, 10 mmol)
-
Methylamine (2.0 M solution in THF, 5.5 mL, 11 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Drying tube or inert gas inlet
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add benzyl isothiocyanate (10 mmol).
-
Dissolve the isothiocyanate in 30 mL of anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the methylamine solution (11 mmol) dropwise to the stirred isothiocyanate solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete (disappearance of the isothiocyanate spot), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Protocol 2: Identification of N,N'-Dibenzylthiourea Byproduct
Procedure:
-
TLC Analysis:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the crude mixture alongside pure starting materials on a silica gel TLC plate.
-
Elute the plate with a 3:1 hexane:ethyl acetate solvent system.
-
Visualize the spots under UV light (254 nm). N,N'-dibenzylthiourea will appear as a distinct spot with a different Rf value than the desired product.
-
-
1H NMR Spectroscopy:
-
Acquire a 1H NMR spectrum of the crude product in CDCl3.
-
This compound: Expect a singlet for the N-methyl group (~3.1 ppm), a singlet for the benzylic CH2 (~4.8 ppm), and aromatic protons (~7.2-7.4 ppm).
-
N,N'-Dibenzylthiourea (byproduct): Look for a characteristic singlet or doublet for the benzylic CH2 protons (~4.7-4.9 ppm) and the absence of an N-methyl signal. The integration of the aromatic protons to the benzylic protons will be 10:4 (or 5:2). The presence of these signals in addition to the product signals indicates contamination.
-
Mandatory Visualization
Synthesis and Side Reaction Pathways
Caption: Main synthesis and potential side reaction pathways for this compound.
Experimental Workflow Logic
Caption: Logical workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea is mainly produced by the following methods-Jinnuo Chemical_Specializing in chemical production [jinnuo-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea - Wikipedia [en.wikipedia.org]
- 10. Detailed mechanistic studies into the reactivities of thiourea and substituted thiourea oxoacids: decompositions and hydrolyses of dioxides in basic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-benzyl-N-methylthiourea and Other Thiourea Derivatives in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-benzyl-N-methylthiourea and related N-benzyl thiourea derivatives with other classes of thiourea compounds. The comparison focuses on their applications in both chemical synthesis and medicinal chemistry, supported by experimental data and detailed protocols.
Synthesis of Thiourea Derivatives: A Comparative Overview
The synthesis of thiourea derivatives is versatile, with several established methods. The most common approach involves the reaction of an amine with an isothiocyanate, which is a straightforward and high-yielding method for producing unsymmetrically substituted thioureas.[1] Other methods include the use of carbon disulfide or thiophosgene.[1]
General Synthetic Routes:
-
From Isothiocyanates: This is the most widely used method for unsymmetrical thioureas. A primary or secondary amine is reacted with an isothiocyanate in a suitable solvent like dichloromethane or tert-butanol. The reaction is typically fast and efficient.[1]
-
From Carbon Disulfide: Primary amines can react with carbon disulfide to form a dithiocarbamate salt, which then reacts with another amine or is converted to an isothiocyanate in situ. This method is useful for creating both symmetrical and unsymmetrical thioureas.
-
From Thiophosgene: Thiophosgene is a highly reactive reagent that can be used to synthesize isothiocyanates, which can then be reacted with amines to form thioureas. Due to its toxicity, this method is less common.
The synthesis of this compound follows the isothiocyanate route, where N-benzyl-N-methylamine is reacted with an isothiocyanate source.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanates
This protocol is adapted from a general procedure for the synthesis of various thiourea derivatives.[1]
Materials:
-
Appropriate isothiocyanate (e.g., phenyl isothiocyanate, benzyl isothiocyanate) (1.0 eq)
-
Primary or secondary amine (e.g., N-benzyl-N-methylamine) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tert-butanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the isothiocyanate (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add the amine (1.0 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of N-benzyl-N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea (Compound 7b from Li et al., 2010)
This protocol is for a specific N-benzyl thiourea derivative with demonstrated biological activity.
Materials:
-
N-benzyl-N-(5-chloro-2-hydroxybenzyl)amine
-
Phenyl isothiocyanate
-
Dichloromethane (DCM)
Procedure:
-
A solution of N-benzyl-N-(5-chloro-2-hydroxybenzyl)amine in DCM is prepared.
-
An equimolar amount of phenyl isothiocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 5:1 v/v) to afford the pure product.
Performance in Biological Applications: A Focus on Anticancer Activity
Thiourea derivatives have garnered significant interest in drug development due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The substituents on the thiourea scaffold play a crucial role in determining the potency and selectivity of these compounds.
N-benzyl substituted thioureas, in particular, have been investigated as potent inhibitors of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, including breast and lung cancer, making them important therapeutic targets.
A study by Li et al. (2010) synthesized and evaluated a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as potential EGFR and HER-2 inhibitors. Their findings highlight the importance of the N-benzyl group and other substitutions on the phenyl rings for potent anticancer activity.
Quantitative Data: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of selected N-benzyl thiourea derivatives against EGFR, HER-2, and the MCF-7 human breast cancer cell line.
| Compound ID (Li et al., 2010) | Substituent (X) on hydroxybenzyl ring | EGFR IC₅₀ (µM) | HER-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 7b | 5-Cl | 0.08 | 0.35 | 1.1 |
| 1b | H | 1.12 | 2.51 | 10.3 |
| 2b | 3-Cl | 0.45 | 1.23 | 6.5 |
| 8b | 5-Br | 0.11 | 0.42 | 1.5 |
| 13b | 5-NO₂ | 0.15 | 0.55 | 2.1 |
| Erlotinib (Control) | - | 0.05 | - | - |
Data sourced from: Li, Y., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 175-185.
The data clearly indicates that N-benzyl thiourea derivatives with specific substitutions, such as a 5-chloro group (compound 7b ), exhibit potent inhibitory activity against both EGFR and HER-2, as well as strong antiproliferative effects on MCF-7 cells. The presence of the N-benzyl group is a common feature among these highly active compounds.
Signaling Pathway Involvement: EGFR and HER-2
The anticancer activity of the N-benzyl thiourea derivatives highlighted above is attributed to their inhibition of the EGFR and HER-2 signaling pathways. These pathways are critical for cell growth, proliferation, and survival. Upon activation by their respective ligands, EGFR and HER-2 form homo- or heterodimers, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. By inhibiting the kinase activity of EGFR and HER-2, these thiourea derivatives can block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the simplified EGFR/HER-2 signaling pathway and the point of inhibition by the N-benzyl thiourea derivatives.
Caption: EGFR/HER-2 signaling pathway and inhibition by N-benzyl thiourea derivatives.
Performance in Synthetic Applications: Organocatalysis
Thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. This has been successfully applied in a variety of asymmetric reactions. While specific comparative data for this compound as an organocatalyst is limited in the literature, the performance of thiourea catalysts is generally influenced by the nature of the substituents on the nitrogen atoms.
Key Structural Features for Thiourea Organocatalysts:
-
Hydrogen Bond Donating Ability: The two N-H protons of the thiourea core are crucial for activating electrophiles.
-
Steric Hindrance: The substituents on the nitrogen atoms can influence the stereochemical outcome of the reaction by creating a chiral pocket around the active site.
-
Electronic Effects: Electron-withdrawing groups on the aryl substituents can enhance the acidity of the N-H protons, leading to stronger hydrogen bonding and increased catalytic activity.
Bifunctional thiourea catalysts, which incorporate a basic moiety (e.g., a tertiary amine) in addition to the thiourea group, often exhibit superior performance due to their ability to activate both the electrophile and the nucleophile simultaneously.
Conclusion
This compound and its analogues represent a promising class of thiourea derivatives with significant potential in medicinal chemistry, particularly as anticancer agents targeting the EGFR and HER-2 signaling pathways. The synthetic accessibility of these compounds, coupled with the tunability of their biological activity through substituent modification, makes them attractive candidates for further drug development.
In the realm of synthetic chemistry, while the application of this compound as an organocatalyst is less explored, the established principles of thiourea catalysis provide a framework for its potential utility. Future studies directly comparing its performance against other thiourea derivatives in various synthetic transformations would be of great value to the research community. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.
References
Efficacy of N-benzyl-N-methylthiourea Analogs: A Comparative Guide
This guide provides a comparative analysis of the efficacy of N-benzyl-N-methylthiourea analogs and related thiourea derivatives based on available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation: Quantitative Efficacy of Thiourea Analogs
The following table summarizes the inhibitory activities of various thiourea analogs against different biological targets. The data, including IC50 and Ki values, have been compiled from multiple studies to facilitate a clear comparison of their potency and selectivity.
| Compound | Target(s) | Assay Type | IC50 / Ki (nM) | Source |
| N-(3-aminomethylphenyl)thiourea | nNOS, iNOS | Enzyme Inhibition | IC50: 13,000 (nNOS), 23,000 (iNOS) | [1] |
| alpha-Methyl substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea (Compound 14, R-configuration) | TRPV1 | Radioligand Binding | Ki: 41 | [2] |
| alpha-Methyl substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea (Compound 18, R-configuration) | TRPV1 | Radioligand Binding | Ki: 39.2 | [2] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (Compound 7b) | EGFR, HER-2 | Kinase Inhibition | IC50: 80 (EGFR), 350 (HER-2) | [3][4] |
| N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea | TRPV1 | Radioligand Binding | Ki: 63 | |
| N-[2-(3,4-dimethylbenzyl)-3-pivaloyloxypropyl]-N'-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea | TRPV1 | Calcium Influx Assay | Ki: 7.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding the experimental conditions under which the efficacy data were generated and for replicating the studies.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of nitric oxide synthase isoforms (nNOS and iNOS). The protocol is based on the conversion of L-arginine to L-citrulline.
-
Enzyme and Substrate Preparation : Recombinant nNOS or iNOS is used. The reaction mixture contains the enzyme, L-[3H]arginine as the substrate, and necessary cofactors (NADPH, FAD, FMN, and BH4) in a suitable buffer (e.g., HEPES).
-
Inhibitor Incubation : The test compounds (this compound analogs) are pre-incubated with the enzyme and cofactors for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation and Termination : The reaction is initiated by the addition of L-[3H]arginine. After a defined incubation period, the reaction is stopped by adding a stop buffer (e.g., containing EDTA).
-
Separation and Quantification : The reaction mixture is applied to a cation-exchange resin to separate the unreacted L-[3H]arginine from the product, L-[3H]citrulline. The radioactivity of the L-[3H]citrulline is then quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism Assay
This assay evaluates the ability of compounds to antagonize the activation of the TRPV1 receptor, a non-selective cation channel involved in pain sensation.
-
Cell Culture and Transfection : Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid encoding the rat TRPV1 receptor.
-
Calcium Influx Measurement : The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The baseline fluorescence is measured.
-
Compound Application : The test compounds are added to the cells and incubated for a specific period.
-
Agonist Stimulation : The cells are then stimulated with a known TRPV1 agonist, such as capsaicin, to induce calcium influx.
-
Fluorescence Measurement : The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.
-
Data Analysis : The antagonistic activity is determined by the reduction in the capsaicin-induced calcium influx in the presence of the test compound. Ki values are calculated from dose-response curves.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) Kinase Inhibition Assay
This assay determines the inhibitory effect of compounds on the kinase activity of EGFR and HER-2, which are key targets in cancer therapy.
-
Enzyme and Substrate : Recombinant EGFR or HER-2 kinase domain and a suitable substrate (e.g., a synthetic peptide) are used.
-
Reaction Mixture : The reaction is carried out in a buffer containing the enzyme, substrate, ATP, and MgCl2.
-
Inhibitor Addition : The this compound analogs are added to the reaction mixture at various concentrations.
-
Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a colorimetric assay, a fluorescent assay, or a radiometric assay using [γ-32P]ATP.
-
Data Analysis : The inhibitory activity is expressed as the percentage of kinase activity remaining in the presence of the compound compared to the control (no inhibitor). IC50 values are calculated from the dose-response curves.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound analogs.
Caption: EGFR/HER-2 Signaling Pathway and Point of Inhibition.
Caption: TRPV1 Signaling Pathway and Point of Antagonism.
Caption: Nitric Oxide Synthase (NOS) Signaling Pathway.
Caption: General Workflow for Efficacy Evaluation.
References
- 1. Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Nitric Oxide Signaling Pathway [jove.com]
- 4. anygenes.com [anygenes.com]
Validation of N-benzyl-N-methylthiourea Bioactivity: A Comparative Analysis
Comparative Bioactivity Data
The following table summarizes the antioxidant activity of a structurally related compound, 1-benzyl-3-phenyl-2-thiourea (BPTU), compared to a standard antioxidant. This data is derived from a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant potential.
| Compound Name | Bioassay | IC50 (mM) | Reference Compound | IC50 (mM) |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH Radical Scavenging Assay | 11.000 ± 0.015 | 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[1]
Experimental Protocols
Detailed methodologies for key bioactivity assays are crucial for the validation and replication of experimental results. Below are the protocols for two widely used assays for evaluating the anticancer and antioxidant activities of thiourea derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is linked to cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][3][4]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (N-benzyl-N-methylthiourea or its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a solvent control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. The principle of the assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.[5][6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound or its analogs)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[5]
-
Sample Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare serial dilutions.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or positive control solutions to the DPPH solution. A typical ratio is an equal volume of the sample and DPPH solution.[5] Include a blank containing only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time, typically 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[5][8]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
Visualizing Experimental Workflows
Diagrams of experimental workflows provide a clear and concise overview of the methodological steps. Below are Graphviz diagrams illustrating the workflows for the MTT and DPPH assays.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the DPPH radical scavenging assay.
References
- 1. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. marinebiology.pt [marinebiology.pt]
A Comparative Guide to N-Benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea Derivatives as EGFR and HER-2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. The data presented is based on published experimental findings and is intended to inform further research and development in the field of anticancer therapeutics.
Introduction
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] A notable class of these compounds, N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas, has been investigated for its potential to inhibit key signaling proteins in cancer, such as EGFR and HER-2.[2] Overexpression and mutations of these receptor tyrosine kinases are implicated in the progression of various cancers, making them critical targets for drug development.[3][4] This guide compares several derivatives with substitutions on the 2-hydroxybenzyl ring to elucidate the structure-activity relationships that govern their inhibitory potency and antiproliferative effects.
Comparative Analysis of Biological Activity
The inhibitory activities of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivatives against EGFR and HER-2 kinases, as well as their antiproliferative effects on the MCF-7 human breast cancer cell line, are summarized below. The selection of compounds highlights the impact of different substituents at the X-position of the 2-hydroxybenzyl moiety.
| Compound ID | Substituent (X) | EGFR IC50 (µM)[2] | HER-2 IC50 (µM)[2] | MCF-7 IC50 (µM)[2] |
| 1b | H | 1.21 | 3.58 | 8.24 |
| 3b | 5-F | 0.25 | 1.24 | 4.53 |
| 5b | 5-Cl | 0.08 | 0.35 | 2.16 |
| 7b | 5-Br | 0.11 | 0.42 | 2.87 |
| 10b | 5-I | 0.15 | 0.55 | 3.41 |
| 12b | 5-NO2 | 0.53 | 2.17 | 6.98 |
| 15b | 3,5-di-Cl | 0.05 | 0.21 | 1.58 |
Key Findings from SAR Studies:
-
Halogen Substitution: The introduction of a halogen atom at the 5-position of the 2-hydroxybenzyl ring significantly enhances the inhibitory activity against both EGFR and HER-2, as well as the antiproliferative activity against MCF-7 cells, compared to the unsubstituted analog (1b ).[2]
-
Effect of Halogen Type: Among the halogenated derivatives, the chloro-substituted compound (5b ) demonstrated the most potent EGFR inhibition (IC50 = 0.08 µM).[2] The activity follows the general trend of Cl > Br > I > F for EGFR inhibition.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group at the 5-position (12b ) leads to a decrease in activity compared to the halogenated analogs, suggesting that both electronic and steric factors play a role.[2]
-
Di-substitution: Di-chloro substitution at the 3 and 5 positions (15b ) resulted in the most potent compound in the series, with an EGFR IC50 of 0.05 µM and a HER-2 IC50 of 0.21 µM, indicating that multiple substitutions can further enhance the inhibitory potential.[2]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Synthesis of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea Derivatives
The synthesis of the title compounds is typically achieved through a multi-step process. A generalized workflow is presented below.
Caption: Synthetic workflow for N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea derivatives.
A detailed procedure involves the reductive amination of a substituted salicylaldehyde with benzylamine, followed by the reaction of the resulting secondary amine with phenyl isothiocyanate.
EGFR/HER-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR and HER-2 is determined using a kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate peptide by the respective kinase. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[5][6]
MCF-7 Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed using a cell-based assay, such as the MTT assay, on the MCF-7 breast cancer cell line.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[8]
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to control (vehicle-treated) cells, and the IC50 value is determined.
Signaling Pathway Context
The therapeutic rationale for targeting EGFR and HER-2 lies in their central role in cancer cell proliferation and survival. The following diagram illustrates a simplified view of the EGFR/HER-2 signaling cascade.
Caption: Simplified EGFR/HER-2 signaling pathway and the point of inhibition by the thiourea derivatives.
Conclusion
The N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea scaffold represents a promising starting point for the development of potent EGFR and HER-2 inhibitors. The structure-activity relationship studies clearly indicate that substitutions on the 2-hydroxybenzyl ring, particularly with halogens, can significantly enhance the inhibitory activity. The di-chloro substituted derivative emerged as the most potent compound in the series, warranting further investigation. The experimental protocols and pathway context provided in this guide offer a framework for researchers to build upon these findings in the quest for novel and effective anticancer agents.
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel agents that downregulate EGFR, HER2, and HER3 in parallel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. promega.com [promega.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
comparative analysis of N-benzyl-N-methylthiourea synthesis methods
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of target molecules is paramount. N-benzyl-N-methylthiourea is a disubstituted thiourea derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. This guide provides a comparative analysis of the primary synthetic routes to obtain this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.
Introduction to Synthetic Strategies
The synthesis of this compound, a non-symmetrical disubstituted thiourea, can be principally approached through three distinct pathways. These methods leverage common reactions in thiourea chemistry, primarily involving the formation of the C=S bond through the reaction of isothiocyanates with amines or the use of thiophosgene and its derivatives. Each method presents its own set of advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and safety considerations.
The three main synthetic strategies that will be compared are:
-
Reaction of Benzyl Isothiocyanate with Methylamine: This approach involves the nucleophilic attack of methylamine on the electrophilic carbon of benzyl isothiocyanate.
-
Reaction of Methyl Isothiocyanate with N-Benzylamine: Similar to the first method, this route involves the reaction of an isothiocyanate with a primary amine.
-
Reaction of N-Benzyl-N-methylamine with Thiophosgene: This classical method utilizes the highly reactive thiophosgene to introduce the thiocarbonyl group.
Comparative Performance Analysis
While specific comparative studies for the synthesis of this compound are not extensively documented in a single source, a comparative analysis can be constructed from established protocols for analogous N,N'-disubstituted thioureas. The following table summarizes the typical reaction conditions and expected yields for each synthetic route.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Benzyl isothiocyanate, Methylamine | Ethanol, THF, or Dichloromethane | Room Temperature | 1 - 4 | 85 - 95 |
| 2 | Methyl isothiocyanate, N-Benzylamine | Ethanol, THF, or Dichloromethane | Room Temperature | 2 - 6 | 80 - 90 |
| 3 | N-Benzyl-N-methylamine, Thiophosgene | Dichloromethane | 0 to Room Temperature | 2 - 4 | 70 - 85 |
Note: Yields are based on analogous reactions and may vary depending on the specific experimental conditions and purification methods employed.
Detailed Experimental Protocols
Method 1: From Benzyl Isothiocyanate and Methylamine
This method is often preferred due to the commercial availability of both starting materials and the generally high yields and clean reactions.
Experimental Protocol:
To a stirred solution of benzyl isothiocyanate (1.0 equivalent) in ethanol (0.2 M concentration) in a round-bottom flask, a solution of methylamine (1.1 equivalents, e.g., 40% in water or 2M in THF) is added dropwise at room temperature. The reaction is typically exothermic. The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Method 2: From Methyl Isothiocyanate and N-Benzylamine
This approach is also a viable and common method for the synthesis of N,N'-disubstituted thioureas.
Experimental Protocol:
In a well-ventilated fume hood, to a stirred solution of N-benzylamine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (0.2 M concentration) in a round-bottom flask, methyl isothiocyanate (1.05 equivalents) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 2-6 hours. The reaction progress is monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization from ethanol or by flash column chromatography to yield the pure product.
Method 3: From N-Benzyl-N-methylamine and Thiophosgene
This method utilizes the highly reactive and toxic thiophosgene. It should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol:
To a stirred solution of N-benzyl-N-methylamine (1.0 equivalent) and a base such as triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) (0.2 M concentration) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of thiophosgene (1.1 equivalents) in anhydrous DCM is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations for each of the described synthesis methods.
Caption: Method 1: Synthesis from Benzyl Isothiocyanate.
Caption: Method 2: Synthesis from Methyl Isothiocyanate.
Caption: Method 3: Synthesis using Thiophosgene.
Conclusion
All three described methods provide viable pathways for the synthesis of this compound. The choice of method will largely depend on the availability of starting materials, safety considerations, and desired scale of the reaction.
-
Methods 1 and 2 , involving the reaction of an isothiocyanate with an amine, are generally the most straightforward and high-yielding. They are often preferred for their mild reaction conditions and simpler work-up procedures. The choice between Method 1 and 2 may be dictated by the commercial availability and cost of the respective isothiocyanate and amine starting materials.
-
Method 3 , using thiophosgene, is a classic and effective method but is hampered by the high toxicity and handling difficulties associated with thiophosgene. This route is typically reserved for situations where the corresponding secondary amine is readily available and the isothiocyanate precursors are not.
For researchers embarking on the synthesis of this compound, a careful evaluation of these factors is recommended to select the most appropriate and efficient synthetic strategy.
A Comparative Analysis of the Biological Activity of N-benzyl-N-methylthiourea and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] This guide provides a comparative analysis of the biological activity of N-benzyl-N-methylthiourea and similar compounds, supported by experimental data and detailed methodologies. The structural versatility of thioureas allows for modifications that can significantly influence their biological efficacy.[2]
Anticancer Activity
Thiourea derivatives have shown significant potential as anticancer agents by targeting various signaling pathways. A notable mechanism is the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed in cancer cells.[3][4] Inhibition of these kinases blocks downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to a reduction in cell proliferation and survival.[4]
A study on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas revealed their potent inhibitory activity against both EGFR and HER-2.[3] For instance, compound 7b (N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea) demonstrated significant inhibition with IC50 values of 0.08 µM for EGFR and 0.35 µM for HER-2.[3][5][6] Another study highlighted that N-(4-t-butylbenzoyl)-N'-phenylthiourea exhibits cytotoxic effects on MCF-7 breast cancer cells.[5]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (7b) | EGFR (enzyme assay) | 0.08 | [3] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (7b) | HER-2 (enzyme assay) | 0.35 | [3] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | < IC50 of ATU (5.22 mM) | [7] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | Not specified | [5] |
| Mono-thiourea derivative with 3,5-diCF3Ph | MOLT-3 | 5.07 | [8] |
| Mono-thiourea derivative with 3,5-diCF3Ph | HepG2 | 16.28 | [8] |
| p-bis-thiourea derivative with 3,5-diCF3 | T47D | 2.49 - 30.95 | [8] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives (9b and 9d) | MCF7 and PC3 | < 3 | [9] |
Antimicrobial Activity
Thiourea derivatives are recognized for their broad-spectrum antimicrobial properties.[10] Their mechanism of action can involve the disruption of bacterial metabolism and interaction with key enzymes.[2] The presence of benzyl groups in thiourea derivatives can enhance their penetration into microorganisms.[11]
A series of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold showed significant inhibition against Gram-positive cocci like S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL.[12] Some of these compounds also effectively inhibited biofilm formation.[12] Another study on thioureas containing thiazole and D-glucose moieties demonstrated remarkable antibacterial and antifungal activity, with some compounds having MIC values in the range of 0.78–3.125 μg/mL against both Gram-positive and Gram-negative bacteria.[13]
| Compound/Derivative Class | Microorganism | MIC (μg/mL) | Reference |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | S. aureus, S. epidermidis | 4 - 32 | [12] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | Methicillin-resistant S. aureus | 4 - 64 | [12] |
| Thiazole-containing thioureas (4b, 4d, 4g, 4h) | Gram-positive & Gram-negative bacteria | 0.78 - 3.125 | [13] |
| General Thiourea Derivatives | Bacteria | 50 - 400 | [10] |
| General Thiourea Derivatives | Yeasts | 25 - 100 | [10] |
Enzyme Inhibition
Thiourea derivatives are also known to be effective enzyme inhibitors, particularly against tyrosinase, a key enzyme in melanin synthesis.[14][15] This makes them promising candidates for treating hyperpigmentation disorders. The inhibitory activity of thiourea is attributed to both the sulfur and nitrogen atoms in its structure.[14]
Benzothiazole-linked thioureas have been identified as potent inhibitors of mushroom tyrosinase.[16] For example, compound BT2 showed an IC50 value of 1.3431 µM, which is significantly better than the standard inhibitor, kojic acid (IC50 = 16.8320 µM).[16] Kinetic studies revealed a non-competitive mode of inhibition.[16] Furthermore, some thiourea derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the management of Alzheimer's disease.[17][18]
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |
| Benzothiazole-thiourea hybrid (BT2) | Mushroom Tyrosinase | 1.3431 | [16] |
| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.8320 | [16] |
| Indole-thiourea derivative (4b) | Tyrosinase | 5.9 | [15] |
| Thioacetazone | Tyrosinase | 14 | [14] |
| Ambazone | Tyrosinase | 15 | [14] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL | [17][18] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL | [17][18] |
Experimental Protocols
MTT Assay for Anticancer Activity
The cytotoxic effects of thiourea derivatives on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with various concentrations of the thiourea compounds and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Broth Microdilution Method for Antimicrobial Activity
The minimum inhibitory concentration (MIC) of the thiourea compounds against various microorganisms is determined using the broth microdilution method.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The thiourea compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Tyrosinase Inhibition Assay
The inhibitory effect of thiourea derivatives on tyrosinase activity is measured spectrophotometrically.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to the mixture.
-
Incubation and Measurement: The mixture is incubated at a specific temperature (e.g., 37°C), and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at different time intervals.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jppres.com [jppres.com]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
- 13. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized N-benzyl-N-methylthiourea: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of N-benzyl-N-methylthiourea, a thiourea derivative with potential applications in medicinal chemistry. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a comparative analysis of their performance based on experimental data.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of accuracy and sensitivity. Here, we compare three widely used techniques for the analysis of this compound.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Common Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | ~0.1 µg/mL | ~0.3 µg/mL | High resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. | Routine quality control, impurity profiling, and stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | ~0.05 µg/mL | ~0.15 µg/mL | High sensitivity, excellent for identifying volatile impurities and structural elucidation of unknowns. | Analysis of residual solvents, volatile by-products, and thermally stable impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. | ~0.1% (w/w) | ~0.3% (w/w) | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information. | Purity certification of reference standards, quantification of major components, and analysis of complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a starting point for method development and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound, separating it from potential non-volatile impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-15 min: 60% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-25 min: 60% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition (60% Acetonitrile in Water). Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities and by-products from the synthesis of this compound.
Instrumentation: A standard GC-MS system.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-400 amu.
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific reference standard of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Internal Standard: Select a certified internal standard with a known purity that has a resonance signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of Chloroform-d).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the internal standard
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for qNMR for absolute purity determination.
Comparative Analysis of N-benzyl-N-methylthiourea: A Guide to Putative Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity and biological activities of N-benzyl-N-methylthiourea. Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this document synthesizes information from studies on structurally related thiourea derivatives to infer potential off-target interactions and biological effects. The experimental protocols provided are standardized methods for assessing compound selectivity.
Introduction to Thiourea Derivatives
Thiourea and its derivatives are a versatile class of compounds known for a broad spectrum of biological activities.[1] Their ability to interact with various biological targets is attributed to the thiourea moiety, which can act as a hydrogen bond donor and acceptor, as well as a metal chelator.[2] This chemical versatility has led to the investigation of thiourea derivatives for a wide range of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and enzyme inhibitory agents.[1][3]
Potential Cross-Reactivity Profile
Table 1: Summary of Biological Activities of Thiourea Derivatives Against Various Target Classes
| Target Class | Specific Examples of Targets | Observed Activity of Thiourea Derivatives | Representative IC50/EC50 Range (for various derivatives) |
| Protein Kinases | EGFR, HER-2 | Inhibition of kinase activity, leading to anti-proliferative effects in cancer cell lines.[4][5] | Sub-micromolar to low micromolar[5] |
| Viral Proteins | Various viral enzymes and structural proteins | Broad-spectrum antiviral activity against viruses such as vaccinia, La Crosse, and influenza.[6] | Sub-micromolar to low micromolar[6] |
| Inflammatory Enzymes | iNOS, COX-2 | Inhibition of enzyme expression and activity, leading to anti-inflammatory effects.[7] | Low micromolar[7] |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition of cholinesterase activity, relevant for neurodegenerative diseases.[3] | Micromolar[3] |
| Other Enzymes & Receptors | Various | Thiourea derivatives have been investigated as inhibitors of other enzymes and as ligands for various receptors.[1] | Activity-dependent |
Note: The activity ranges are indicative and highly dependent on the specific chemical structure of the thiourea derivative and the assay conditions.
Experimental Protocols for Cross-Reactivity Studies
To definitively determine the cross-reactivity profile of this compound, a series of standardized in vitro assays should be performed. Below are detailed methodologies for two common approaches.
Kinase Inhibitor Profiling using a Luminescent ADP Detection Platform
This method assesses the inhibitory activity of a compound against a panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant Kinases (a diverse panel)
-
Kinase Substrates (specific for each kinase)
-
ATP
-
Kinase Reaction Buffer (e.g., 50mM Tris, pH 7.5, 150mM NaCl, 0.25mM DTT, 25% glycerol)[8]
-
This compound (test compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase solution.
-
Add the test compound solution to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (0% activity).
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at the Km for each kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Workflow for Kinase Inhibitor Profiling
Caption: A general workflow for kinase inhibitor profiling.[9]
Radioligand Binding Assay for Receptor Cross-Reactivity
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity for a panel of receptors.[10][11]
Materials:
-
Cell membrane preparations or whole cells expressing the target receptors.
-
Radiolabeled ligand (specific for each receptor).
-
Unlabeled competitor (this compound).
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
-
96-well filter plates with glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add serial dilutions of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Add a fixed concentration of the radiolabeled ligand to all wells.[12]
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
Caption: A simplified workflow for a radioligand binding assay.[12]
Potential Signaling Pathway Modulation
Thiourea derivatives have been shown to modulate several key signaling pathways implicated in various diseases. The following diagram illustrates the potential impact of a thiourea derivative on the EGFR/HER-2 signaling pathway, which is often dysregulated in cancer.
EGFR/HER-2 Signaling Pathway
Caption: Inhibition of the EGFR/HER-2 signaling pathway by a thiourea derivative.[4]
Disclaimer: This guide is intended for informational purposes for a scientific audience. The potential cross-reactivity and biological activities of this compound are inferred from studies on related compounds and have not been experimentally confirmed for this specific molecule in the public domain. Experimental validation is required to determine the precise pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of microglial immune responses by a novel thiourea derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Benchmarking N-benzyl-N-methylthiourea Derivatives Against Known Kinase Inhibitors in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted inhibitors against key signaling pathways that drive tumor growth and proliferation. One such critical pathway is mediated by the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression or mutation of these receptor tyrosine kinases is a hallmark of various cancers, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of the performance of N-benzyl-N-methylthiourea derivatives against established EGFR and HER2 inhibitors, offering valuable insights for drug discovery and development professionals.
Performance Comparison of Kinase Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its ability to inhibit the target enzyme at low concentrations, typically measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro inhibitory activities of a representative N-benzylthiourea derivative against EGFR and HER2, benchmarked against well-established, clinically relevant inhibitors.
| Compound Class | Specific Compound Example | Target(s) | IC50 (EGFR) | IC50 (HER2) | Cell Line / Assay Type |
| N-benzylthiourea Derivative | N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (Compound 7b) | EGFR, HER2 | 0.08 µM | 0.35 µM | Enzyme-linked immunosorbent assay |
| Known EGFR/HER2 Inhibitors | Lapatinib | EGFR, HER2 | 10.8 nM (0.0108 µM) | 9.2 nM (0.0092 µM) | Cell-free kinase assay |
| Gefitinib | EGFR | 37 nM (0.037 µM) | - | NR6wtEGFR cells | |
| Erlotinib | EGFR | 2 nM (0.002 µM) | - | Cell-free kinase assay |
Data for the N-benzylthiourea derivative is based on a closely related and highly active compound from the same chemical class.
The data clearly indicates that N-benzylthiourea derivatives exhibit potent inhibitory activity against both EGFR and HER2. While the presented derivative shows slightly higher IC50 values compared to the established inhibitors Lapatinib, Gefitinib, and Erlotinib, its dual-targeting capability and distinct chemical scaffold make it a promising candidate for further investigation and optimization in the development of novel anticancer agents.
The EGFR/HER2 Signaling Pathway: A Target for Cancer Therapy
The EGFR/HER2 signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation. The diagram below illustrates the key components of this pathway and the points of intervention for kinase inhibitors.
Computational Analyses of N-Benzyl-N-Methylthiourea and its Analogs: A Comparative Guide
This guide provides a comparative overview of computational studies on N-benzyl-N-methylthiourea and its derivatives. The following sections summarize key quantitative data from molecular docking and quantitative structure-activity relationship (QSAR) studies, detail the computational methodologies employed, and visualize the typical workflows involved in these analyses. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structure-activity relationships and therapeutic potential of this class of compounds.
Data Presentation: Performance Metrics
The therapeutic efficacy of N-benzylthiourea analogs has been evaluated against various biological targets using computational models. The data below summarizes the binding affinities from molecular docking studies and the statistical validation of QSAR models.
Table 1: Molecular Docking Studies of N-Benzylthiourea Analogs
Molecular docking simulations predict the binding orientation and affinity of a ligand to a target protein. Lower binding energy values typically indicate a more stable and potent interaction.
| Compound Series/Analog | Target Protein | Docking Software | Binding Affinity / Score | Reference |
| N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea | Rat TRPV1 Homology Model | GOLD v. 5.0 | High Binding Affinity (qualitative) | [1] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (Compound 7b) | EGFR | (Not Specified) | IC50 = 0.08 µM | [2][3] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (Compound 7b) | HER-2 | (Not Specified) | IC50 = 0.35 µM | [2][3] |
| N-(4-methoxy)-benzoyl-N'-phenylthiourea | EGFR (PDB: 1M17) | AutoDock Vina 1.2 | -7.3 kcal/mol | [4][5] |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | EGFR (PDB: 1M17) | AutoDock Vina 1.2 | -8.2 kcal/mol | [4][5] |
| N-benzoyl-N'-naphthylthiourea Derivatives | Human ROS1 Kinase (PDB: 3ZBF) | PyRx-Virtual Screening Tool | -7.40 to -8.23 kcal/mol | [6] |
| 1-allyl-3-benzoylthiourea Analogs | DNA Gyrase Subunit B (PDB: 1-KZN) | (Not Specified) | Good Affinity (qualitative) | [7] |
| Thiourea Derivatives of Naproxen | 5-Lipoxygenase (5-LOX) | (Not Specified) | IC50 = 0.30 µM (Compound 4) | [8] |
Table 2: Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models mathematically correlate the chemical structure of compounds with their biological activity. The predictive power of a QSAR model is assessed by statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
| Compound Series | QSAR Type | Biological Activity Modeled | Key Statistical Parameters | Reference |
| N-aryl-N'-benzylurea & N-naphthoyl thioureas | 2D-QSAR | Anticancer (Tankyrase Inhibition) | R² = 0.9253, Q²cv = 0.8767 | [9] |
| N-(3-acyloxy-2-benzylpropyl)-N'-... thioureas | 3D-QSAR (CoMFA) | Vanilloid Receptor Ligands | R²cv = 0.407, R² = 0.705 | [10] |
| N-(3-acyloxy-2-benzylpropyl)-N'-... thioureas | 3D-QSAR (CoMSIA) | Vanilloid Receptor Ligands | R²cv = 0.336, R² = 0.693 | [10] |
| N-benzoyl-N'-naphthylthiourea Derivatives | 2D-QSAR | VEGFR2 Inhibition | r = 0.971, F = 54.777 | [11] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational studies. The following protocols are summarized from the referenced literature.
Molecular Docking Protocols
-
Ligand and Protein Preparation : Ligand structures are typically drawn using chemical drawing software (e.g., ChemDraw) and optimized to their lowest energy conformation using force fields like MMFF94s in programs such as SYBYL-X or Chem3D.[1][7] Protein structures are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms and charges are added to prepare the receptor for docking.
-
Flexible Docking with GOLD : In a study on TRPV1 antagonists, a flexible docking study was performed using GOLD v. 5.0.[1] The binding site was defined at the interface of two monomers of the receptor model.
-
Docking with AutoDock Vina : For studies on EGFR inhibitors, AutoDock Vina was utilized.[4][5] A grid box is centered on the active site of the co-crystallized ligand to define the search space for the docking algorithm. The docking parameters are often kept at default values to generate multiple binding conformations.[9]
-
Virtual Screening with PyRx : The PyRx-Virtual Screening Tool, which incorporates AutoDock Vina, was used to analyze interactions with Human ROS1 Kinase.[6] This tool facilitates the docking of multiple ligands and analysis of their binding affinities.
QSAR Model Development Protocols
-
Descriptor Calculation : Two-dimensional (2D) or three-dimensional (3D) structures of the compounds are used to calculate molecular descriptors. These descriptors quantify various physicochemical properties, including lipophilic, electronic, and steric characteristics.[11][12] Software like PaDEL Descriptor tool can be used to compute a large number of descriptors from optimized structures.[13]
-
Model Building and Validation : The dataset of compounds is typically split into a training set and a test set.[9] Multiple Linear Regression (MLR) is a common method used to build the QSAR model by correlating the descriptors (independent variables) with the biological activity (dependent variable).[9] The statistical quality and predictive ability of the model are validated internally using cross-validation (leave-one-out) to calculate Q² and externally using the test set to calculate R²_test.[9]
Visualized Workflows
The following diagrams illustrate the standard workflows for molecular docking and QSAR analysis, providing a clear, step-by-step representation of the computational processes.
Caption: A generalized workflow for molecular docking simulations.
References
- 1. Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. rjptonline.org [rjptonline.org]
- 7. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. 3-D-QSAR analysis of N-(3-acyloxy-2-benzylpropyl)-N'-dihydroxytetrahydrobenzazepine and tetrahydroisoquinoline and N-(3-acyloxy-2-benzylpropyl)-N'-(4-hydroxy-3-methoxybenzyl) thioureas analogues as potent vanilloid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Comparison of N-benzyl-N-methylthiourea with Other Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of small molecules is paramount. This guide provides a comparative analysis of N-benzyl-N-methylthiourea and other thiourea-based reagents, focusing on their mechanisms of action, supported by experimental data and detailed protocols.
While this compound is a specific entity, its mechanistic profile can be largely understood within the broader context of thiourea derivatives. These compounds are recognized for their diverse biological activities, often stemming from their ability to interact with metalloenzymes or participate in hydrogen bonding and chelation.[1][2] This guide will compare the potential mechanisms of this compound with well-characterized thiourea derivatives in key application areas such as enzyme inhibition and antimicrobial activity.
I. Enzyme Inhibition: A Primary Mechanism of Action
Thiourea derivatives are notable for their potent inhibitory effects on various enzymes, a characteristic attributed to the thiocarbonyl group's ability to coordinate with metal ions in the enzyme's active site.[3][4] This interaction is central to their mechanism of action against enzymes like tyrosinase, urease, and carbonic anhydrase.
Tyrosinase Inhibition:
Tyrosinase is a copper-containing enzyme crucial for melanin biosynthesis.[3][5] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Thiourea derivatives, including the widely studied phenylthiourea (PTU), act as potent tyrosinase inhibitors.[3][6] The proposed mechanism involves the sulfur atom of the thiourea moiety chelating the copper ions in the active site of tyrosinase, thereby blocking substrate access and inhibiting enzyme activity.[3][5] Kinetic studies have shown that some thiourea derivatives act as competitive or mixed-type inhibitors of tyrosinase.[7][8][9]
Urease Inhibition:
Urease, a nickel-dependent metalloenzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[10][11] Thiourea and its derivatives are effective urease inhibitors, with their mechanism also centered on interaction with the metal ions in the active site.[12][13] The thiocarbonyl sulfur can bind to the nickel ions, disrupting the catalytic activity of the enzyme.[10][14] The nature of the substituents on the thiourea scaffold can influence the potency and type of inhibition, which can be competitive or mixed-type.[13][14]
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are zinc-containing enzymes involved in pH regulation and other physiological processes. Certain thiourea derivatives have been identified as inhibitors of human CA isozymes I and II.[15] The inhibitory mechanism is believed to involve the thiourea coordinating to the zinc ion in the active site. These compounds typically exhibit competitive inhibition.[15]
Quantitative Comparison of Thiourea-Based Enzyme Inhibitors
The following table summarizes the inhibitory activities of various thiourea derivatives against different enzymes, providing a quantitative basis for comparison.
| Compound/Reagent | Target Enzyme | IC50 / Ki Value | Type of Inhibition |
| Phenylthiourea (PTU) | Tyrosinase (Phenoloxidase) | Ki = 0.21 µM[6][9][16][17] | Competitive[4][9][17] |
| Thioacetazone | Tyrosinase | IC50 = 14 µM[3][8] | Non-competitive[8] |
| Ambazone | Tyrosinase | IC50 = 15 µM[3][8] | Non-competitive[8] |
| Indole-thiourea derivative 4b | Tyrosinase | IC50 = 5.9 µM[7] | Competitive[7] |
| N-Arylacetothiourea b19 | Urease (H. pylori) | IC50 = 0.16 µM (extracted)[10][11] | Reversible[10] |
| Benzoyl thiourea derivatives | Urease | - | Mixed-type[13] |
| Chiral thiourea derivative 5a | Carbonic Anhydrase I | Ki = 3.4 µM[15] | Competitive[15] |
| Chiral thiourea derivative 5a | Carbonic Anhydrase II | Ki = 8.7 µM[15] | Competitive[15] |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea 7b | EGFR | IC50 = 0.08 µM[18] | - |
| N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea 7b | HER-2 | IC50 = 0.35 µM[18] | - |
II. Antimicrobial and Anticancer Activities
Beyond enzyme inhibition, thiourea derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity:
The antimicrobial properties of thiourea derivatives are linked to their ability to interact with microbial enzymes and disrupt cellular processes.[1][19][20] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[19][21] The mechanism of action can involve the inhibition of essential enzymes or interference with the microbial cell membrane.[2][20] The presence of specific substituents, such as benzyl groups, can enhance the penetration of these compounds into microorganisms.[20]
Anticancer Activity:
Certain thiourea derivatives have demonstrated potential as anticancer agents.[18][22] For instance, N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, which are implicated in the proliferation of cancer cells.[18][22]
Experimental Protocols
1. Tyrosinase Inhibition Assay (Mushroom Tyrosinase):
-
Principle: This assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.
-
Reagents:
-
Mushroom tyrosinase solution
-
L-DOPA solution (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
-
Procedure:
-
Prepare different concentrations of the test compound and kojic acid.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound/control.
-
Pre-incubate the mixture for a specified time at a controlled temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Urease Inhibition Assay:
-
Principle: This assay quantifies the inhibition of urease by measuring the amount of ammonia produced from the hydrolysis of urea.
-
Reagents:
-
Urease solution (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (for ammonia detection)
-
Test compound
-
Thiourea (positive control)
-
-
Procedure:
-
Prepare various concentrations of the test compound and thiourea.
-
Mix the urease solution with the test compound/control in phosphate buffer and incubate.
-
Add the urea solution to start the enzymatic reaction and incubate further.
-
Stop the reaction and add the phenol-hypochlorite reagent to develop a color proportional to the ammonia concentration.
-
Measure the absorbance at a specific wavelength (e.g., 625 nm).
-
Calculate the percentage of inhibition and the IC50 value.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of metalloenzyme inhibition by thiourea derivatives.
Caption: Workflow for a typical tyrosinase inhibition assay.
References
- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Phenylthiourea | Phenylthiocarbamide | Inhibitor | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-benzyl-N-methylthiourea
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-benzyl-N-methylthiourea (CAS No. 53393-11-6), ensuring compliance with safety regulations and promoting a secure research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "53393-11-6," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Professional Disposal:
Quantitative Data Summary
Based on data for analogous thiourea compounds, the following table summarizes key hazard information. This data should be considered indicative for this compound in the absence of a specific SDS.
| Hazard Classification | Data Point | Source Compound |
| Acute Oral Toxicity | Category 3 or 4 (Toxic or Harmful if swallowed) | N-Methylthiourea, N,N'-Diethylthiourea |
| Skin Sensitization | May cause an allergic skin reaction | N,N'-Diethylthiourea |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | N-Methylthiourea |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide and is based on data for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and, if available, the official Safety Data Sheet (SDS) for this compound. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
Personal protective equipment for handling N-benzyl-N-methylthiourea
Essential Safety and Handling Guide for N-benzyl-N-methylthiourea
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 53393-11-6).[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of structurally related compounds, such as thiourea, N-Methylthiourea, and N,N'-Diethylthiourea.[3] It is imperative to handle this compound with caution, assuming it may share similar hazards, which include potential acute toxicity, skin sensitization, and long-term health effects.[4][5][6]
Hazard Identification Summary for Structurally Related Thioureas
The hazard information below is compiled from data on thiourea and its derivatives. Users should assume this compound presents similar risks.
| Hazard Classification | Description | Signal Word | Source Compounds |
| Acute Toxicity, Oral | Harmful or fatal if swallowed.[6][7] | Danger / Warning | N,N'-Diethylthiourea, N-Methylthiourea |
| Acute Toxicity, Dermal | Harmful in contact with skin. | Warning | N,N'-Diethylthiourea |
| Serious Eye Damage | May cause serious eye damage. | Danger | N,N'-Diethylthiourea |
| Skin Sensitization | May cause an allergic skin reaction.[6] | Warning | N,N'-Diethylthiourea |
| Carcinogenicity | Suspected of causing cancer. | Warning | Thiourea, N,N'-Diethylthiourea |
| Reproductive Toxicity | Suspected of damaging the unborn child.[7][8] | Warning | Thiourea, N-Methylthiourea |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | - | N,N'-Diethylthiourea |
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure and is mandatory when handling this compound.[3][9]
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[3][8][10][11] A face shield should be worn if there is a significant risk of splashing.[3][10] | Do not wear contact lenses, as they can absorb and concentrate irritants.[12] Ensure eyewash stations are readily accessible.[5] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC, or nitrile).[3][10][12] | Inspect gloves for integrity before each use.[3][13] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves as hazardous waste.[3][11] Wash hands thoroughly after handling, even if gloves were worn.[3][13] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[3][4][10] A dust respirator or a respirator with a P2 filter is suitable for handling the solid form.[3][14] | Ensure proper fit-testing and training before using a respirator.[3] The type of respirator depends on the airborne contaminant concentration.[3] |
| Body Protection | A laboratory coat is mandatory.[3][13] For larger quantities or significant spill risk, a full chemical-protective suit and boots may be necessary.[10] | Keep lab coats buttoned. Remove protective clothing before leaving the laboratory area. Wash contaminated clothing before reuse.[6] Wear closed-toe shoes; sandals are not permitted.[13][15] |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for minimizing risk.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation and Planning :
-
Before beginning work, review this guide and any available Safety Data Sheets for related compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls, such as a chemical fume hood and safety shower/eyewash station, are certified and accessible.[5]
-
Use the smallest quantity of the substance necessary for the experiment.[3]
-
-
Weighing and Handling the Compound :
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][15]
-
To avoid generating dust, do not pour the powder directly from the bottle.[16] Use a spatula or scoop to transfer the powder in small increments.[16]
-
If a highly accurate measurement is required and the fume hood's airflow causes fluctuations, use a balance with an enclosure.[16]
-
Keep the container tightly closed when not in use to prevent spills and contamination.[3][4][16]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
-
Post-Handling :
Spill Management
-
Minor Spill :
-
Evacuate and restrict access to the immediate area.[3]
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[3]
-
Use dry clean-up procedures; sweep or vacuum the material carefully.[12] Dampen with water if necessary to prevent dusting.[12]
-
Collect the spilled material and absorbent in a sealed, labeled container for disposal.[3][11]
-
-
Major Spill :
Storage and Disposal Plan
-
Storage :
-
Upon receipt, inspect the container for damage.[3]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acrolein, and nitric acid.[3][10]
-
Keep the container tightly closed and clearly labeled.[3][4][13]
-
Store in a locked cabinet or secure area to restrict access.[3][7]
-
-
Disposal :
-
Waste material must be disposed of in accordance with all local, state, and federal regulations.
-
Dispose of surplus, non-recyclable, and contaminated materials through a licensed professional waste disposal service.[11]
-
Do not mix with other waste. Handle uncleaned, empty containers as you would the product itself.
-
Physicochemical and Toxicological Data
| Property | Value | Notes / Source Compound |
| Molecular Formula | C₉H₁₂N₂S | This compound[1] |
| Molecular Weight | 180.27 g/mol | This compound[1] |
| Appearance | Off-white Powder / Solid | N-Methylthiourea[7] |
| Melting Point | 118 - 123 °C | N-Methylthiourea[7][14] |
| Acute Toxicity (Oral) | NOAEL: 7.35 mg/kg (Rat, 7 Weeks) | N,N'-Diethylthiourea |
| Solubility | No data available | |
| Boiling Point | No data available |
Note: Toxicological data for this compound is not thoroughly investigated. The data presented is for structurally related compounds and should be used for guidance only.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Logical workflow for handling this compound safely.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 53393-11-6 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 10. hillbrothers.com [hillbrothers.com]
- 11. angenechemical.com [angenechemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. gz-supplies.com [gz-supplies.com]
- 14. N-メチルチオ尿素 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. uwlax.edu [uwlax.edu]
- 16. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
